5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1,3-diphenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORJDGPYDJKXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353082 | |
| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5499-67-2 | |
| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3] Specifically, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a highly valuable synthetic intermediate. The aldehyde functional group at the 4-position serves as a versatile handle for introducing diverse molecular fragments, while the chloro-substituent at the 5-position offers a site for further functionalization, making this molecule a key building block in the synthesis of novel therapeutic agents and agrochemicals.[4][5] Its derivatives have been investigated for applications ranging from anti-inflammatory and analgesic to anticancer agents.[1][2]
This guide provides a comprehensive overview of the most reliable and widely adopted method for the synthesis of this key intermediate: the Vilsmeier-Haack reaction. It will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into characterization and troubleshooting.
Overview of the Synthetic Strategy: The Vilsmeier-Haack Reaction
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1,3-diphenyl-1H-pyrazol-5-ol (also known as 1,3-diphenyl-2-pyrazolin-5-one). This is typically accomplished by the condensation of ethyl benzoylacetate and phenylhydrazine.[6]
The second and key step is the Vilsmeier-Haack reaction. This reaction employs a specific formylating agent, the Vilsmeier reagent, to introduce a formyl group (-CHO) onto an electron-rich substrate, in this case, the pyrazolone precursor.[7][8][9] The reaction simultaneously achieves chlorination at the 5-position and formylation at the 4-position of the pyrazole ring.
Recommended Synthetic Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of this compound.
Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol
-
To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Reflux the reaction mixture for 1-2 hours.[6]
-
Upon cooling to room temperature, the product, 1,3-diphenyl-1H-pyrazol-5-ol, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Vilsmeier-Haack Reaction for this compound
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 3.0 eq) to an ice-cooled solution of N,N-dimethylformamide (DMF, 5.0 eq) with stirring. Caution: This reaction is exothermic.
-
Once the Vilsmeier reagent has formed (typically after stirring for 20-30 minutes in the cold), add 1,3-diphenyl-1H-pyrazol-5-ol (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The solid product will precipitate. Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Hazards |
| Ethyl benzoylacetate | 192.21 | 1.05 | Irritant |
| Phenylhydrazine | 108.14 | 1.098 | Toxic, Carcinogen, Irritant |
| Phosphoryl chloride (POCl₃) | 153.33 | 1.645 | Corrosive, Lachrymator |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Reproductive Toxin, Irritant |
| Ethanol | 46.07 | 0.789 | Flammable |
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Insights
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[8][11]
-
Electrophilic Aromatic Substitution: The electron-rich 4-position of the 1,3-diphenyl-1H-pyrazol-5-ol tautomer attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product. The hydroxyl group at the 5-position is simultaneously substituted by a chlorine atom from the phosphoryl chloride.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Characterization and Quality Control
Proper characterization of the final product is crucial to confirm its identity and purity. The following are typical analytical data for this compound.
| Analysis | Expected Results |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Specific range (literature value dependent) |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.0 ppm), Aldehyde proton (singlet, ~9.8-10.0 ppm) |
| ¹³C NMR | Signals for aromatic carbons, pyrazole ring carbons, and a downfield signal for the aldehyde carbonyl (~185-190 ppm) |
| IR (cm⁻¹) | C=O stretch (aldehyde) ~1670-1690, C-Cl stretch ~700-800 |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₆H₁₁ClN₂O (m/z ≈ 282.72)[12] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; impure starting materials; loss during work-up. | Ensure anhydrous conditions; extend reaction time or increase temperature slightly; optimize purification method. |
| Impure Product | Side reactions; incomplete hydrolysis of the iminium intermediate. | Ensure thorough neutralization during work-up; perform multiple recrystallizations; consider column chromatography for purification. |
| Dark-colored Product | Decomposition at high temperatures. | Maintain careful temperature control; consider performing the reaction at a slightly lower temperature for a longer duration. |
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common synthesis issues.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
-
Phosphoryl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Phenylhydrazine is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.
-
DMF is a reproductive toxin. Handle with care and avoid exposure.
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent purification and characterization are essential for obtaining a high yield of the pure product. This versatile intermediate continues to be a valuable tool for medicinal chemists and researchers in the development of novel, biologically active compounds.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. name-reaction.com [name-reaction.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. jk-sci.com [jk-sci.com]
- 12. This compound CAS#: 5499-67-2 [m.chemicalbook.com]
A Technical Guide to the Structural Elucidation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Abstract
In the landscape of drug discovery and development, the pyrazole scaffold is a cornerstone, recognized for its wide array of biological activities.[1] The precise characterization of substituted pyrazoles is paramount, as minor structural variations can lead to significant changes in pharmacological profiles. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation of a key synthetic intermediate: 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₁ClN₂O, MW: 282.72 g/mol ).[2][3] We will detail the strategic synthesis via the Vilsmeier-Haack reaction and the subsequent orthogonal analytical workflow—employing Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a robust, validated methodology for characterizing complex heterocyclic compounds.
The Strategic Imperative: Why Unambiguous Elucidation Matters
In medicinal chemistry, structural ambiguity is a critical failure point. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. For a molecule like this compound, which serves as a versatile precursor for more complex derivatives,[4][5] absolute certainty of its constitution—the precise placement of the chloro, phenyl, and carbaldehyde groups on the pyrazole core—is non-negotiable.
Our approach is therefore systematic. We begin by forming a structural hypothesis based on a well-established synthetic reaction. Then, we rigorously test this hypothesis with a suite of spectroscopic techniques, each providing a unique and complementary piece of structural evidence.
Synthesis: The Vilsmeier-Haack Reaction as the Genesis of Structure
The most reliable and common route to synthesize 4-formylpyrazoles is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring.[8]
In our case, the substrate is 1,3-diphenyl-1H-pyrazol-5(4H)-one (also known as Edaravone). The reaction proceeds via electrophilic substitution at the C4 position, followed by chlorination at the C5 position, to yield the target aldehyde.[2][9]
Figure 1: Synthetic pathway for the target compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 5-10 eq.) with constant stirring. Allow the mixture to stir for 20-30 minutes to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add 1,3-diphenyl-1H-pyrazol-5(4H)-one (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Heating: Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-12 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.
-
Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
The Elucidation Workflow: An Orthogonal Analytical Approach
With the purified compound in hand, we initiate a multi-technique validation process. Each technique provides independent confirmation of a specific structural feature, creating a self-validating system.
Figure 2: The logical workflow for structure elucidation.
Mass Spectrometry: The Molecular Weight Gatekeeper
The first analytical step is to confirm the molecular weight and elemental composition, specifically the presence of chlorine.
Causality: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. Crucially, chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[10][11] This results in a characteristic isotopic pattern in the mass spectrum, with a molecular ion peak (M⁺) and a smaller peak at M+2, whose intensity is about one-third of the M⁺ peak.[10][11][12][13] This pattern is a definitive fingerprint for a mono-chlorinated compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
Expected Data & Interpretation
| Ion | Calculated m/z (C₁₆H₁₁³⁵ClN₂O) | Calculated m/z (C₁₆H₁₁³⁷ClN₂O) | Expected Ratio | Observation |
| [M+H]⁺ | 283.0633 | 285.0603 | ~3:1 | Confirms molecular formula and presence of one chlorine atom. |
The observation of two peaks at m/z 283 and 285 in a roughly 3:1 intensity ratio is strong evidence for the successful synthesis of a compound with the formula C₁₆H₁₁ClN₂O.[10][11]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is used to identify the key functional groups present in the molecule, providing further validation of the proposed structure.
Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, we expect to see distinct absorption bands for the aldehyde C=O stretch, the aromatic C=C stretches, and the C-Cl bond. The aldehyde functional group has two particularly diagnostic peaks: a strong C=O stretch and a weaker C-H stretch.[14][15]
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact and record the spectrum, typically from 4000 to 600 cm⁻¹.
Expected Data & Interpretation
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aldehyde C-H | Stretch | ~2850 and ~2750 cm⁻¹ | Diagnostic for the aldehyde group.[14][16] |
| Carbonyl (C=O) | Stretch | ~1685-1705 cm⁻¹ | Strong, sharp peak. Conjugation to the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[14][15][17] |
| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 cm⁻¹ | Confirms the presence of the phenyl rings. |
| Pyrazole C=N | Stretch | ~1550-1590 cm⁻¹ | Confirms the presence of the pyrazole ring. |
| C-Cl | Stretch | ~700-800 cm⁻¹ | Confirms the presence of the chloro substituent. |
The simultaneous presence of a strong carbonyl band around 1690 cm⁻¹ and the two characteristic aldehyde C-H stretches provides unequivocal evidence for the 4-carbaldehyde group.[14][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed structural information, allowing for the mapping of the carbon-hydrogen framework and confirming the connectivity of the atoms.
Causality: NMR exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift of a proton is determined by its local electronic environment. Protons near electronegative groups (like C=O or Cl) or in aromatic systems are "deshielded" and appear at a higher chemical shift (further downfield). In ¹³C NMR, the chemical shift of each unique carbon atom is measured, providing a carbon "census" of the molecule.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument.
Expected Data & Interpretation: ¹H NMR
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | Highly deshielded by the adjacent carbonyl group.[14] |
| Aromatic (Phenyl Rings) | 7.2 - 8.0 | Multiplet (m) | 10H | Protons on the two phenyl rings at the N1 and C3 positions. |
Expected Data & Interpretation: ¹³C NMR
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-C HO) | 185 - 195 | The carbonyl carbon is highly deshielded. |
| Pyrazole C3 & C5 | 140 - 155 | Quaternary carbons within the pyrazole ring, attached to nitrogen and/or chlorine. |
| Aromatic (Phenyl Rings) | 120 - 140 | Carbons of the two phenyl rings. |
| Pyrazole C4 | 110 - 120 | Quaternary carbon attached to the aldehyde group. |
The observation of a proton signal downfield around 10 ppm and a carbon signal around 190 ppm is definitive proof of the carbaldehyde moiety. The integration of the aromatic region in the ¹H NMR to 10 protons confirms the presence of two intact phenyl groups. The number of distinct signals in the ¹³C NMR spectrum confirms the overall symmetry and carbon count of the molecule.
Conclusion: A Triangulated Confirmation of Structure
The structural elucidation of this compound is achieved through a logical and self-validating workflow. The Vilsmeier-Haack synthesis provides a strong hypothesis for the molecular structure. This hypothesis is then systematically confirmed by three orthogonal analytical techniques:
-
Mass Spectrometry confirms the correct molecular weight (282.72 g/mol ) and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.
-
IR Spectroscopy identifies the essential functional groups: a conjugated aldehyde (C=O stretch at ~1690 cm⁻¹, C-H stretches at ~2750/2850 cm⁻¹) and aromatic rings.
-
NMR Spectroscopy provides the definitive map, showing the aldehyde proton (~10 ppm), ten aromatic protons, the aldehyde carbon (~190 ppm), and the correct number of distinct aromatic and pyrazole carbons.
The convergence of data from these distinct methods provides an unambiguous and trustworthy confirmation of the target structure, a critical checkpoint for its use in further drug development and chemical synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 5499-67-2 [m.chemicalbook.com]
- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Foreword: The Pyrazole Carbaldehyde Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazole Carbaldehydes
Substituted pyrazole carbaldehydes represent a privileged scaffold in medicinal chemistry. This five-membered heterocyclic core, featuring two adjacent nitrogen atoms and a reactive carbaldehyde group, serves as a versatile building block for a vast array of biologically active molecules.[1][2][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects.[4][5][6][7] Understanding and manipulating the physicochemical properties of this scaffold is therefore of paramount importance for researchers, scientists, and drug development professionals.
This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a cohesive narrative that explains the causal links between molecular structure, experimental methodology, and the resulting physicochemical profile. We will explore not just what the properties are, but why they are what they are, and how they can be precisely measured and modulated to optimize a compound for therapeutic application. The protocols described herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.
Synthetic Pathways: The Genesis of the Scaffold
The foundation of any physicochemical analysis is the molecule itself. The Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing the crucial formyl group onto the pyrazole ring, typically at the C4 position.[1][4][6][8]
Causality of the Vilsmeier-Haack Reaction
This reaction is favored because the pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier reagent (a chloroiminium ion, typically formed from phosphoryl chloride and dimethylformamide) acts as a mild electrophile, which attacks the position of highest electron density on the pyrazole ring. The subsequent hydrolysis of the iminium intermediate yields the desired carbaldehyde. The choice of starting hydrazone and ketone precursors allows for extensive control over the substituents at other positions of the pyrazole ring, directly influencing the final compound's properties.[4][5]
Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-Carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Hydrazone: Dissolve the appropriate hydrazone precursor (1 equivalent) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate out.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified substituted pyrazole carbaldehyde.[10]
Structural Elucidation: Confirming Molecular Identity
Unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for any further physicochemical characterization. A multi-technique approach ensures the highest level of confidence.
Diagram: Workflow for Synthesis and Structural Characterization
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. jpsionline.com [jpsionline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Biological potential of pyrazole-4-carbaldehyde derivatives
An In-Depth Technical Guide to the Biological Potential of Pyrazole-4-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Among its many functionalized forms, pyrazole-4-carbaldehyde derivatives have emerged as a particularly versatile and promising class of compounds. The aldehyde group at the 4-position serves as a reactive and adaptable synthetic handle, enabling the creation of vast chemical libraries through various condensation and cyclization reactions.[3][4][5] This strategic functionalization has unlocked a remarkable spectrum of biological activities, positioning these derivatives as lead candidates for antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3][6][7] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole-4-carbaldehyde derivatives, offering field-proven insights and detailed experimental frameworks for their evaluation.
The Synthetic Keystone: Vilsmeier-Haack Cyclization
The predominant and most efficient method for synthesizing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[3][5][8][9] This reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it ingeniously facilitates a one-pot cyclization and formylation of hydrazones, which are typically pre-formed from the condensation of substituted acetophenones and hydrazides.[5][9]
The causality behind this choice of reaction is its reliability and broad substrate scope. The Vilsmeier reagent, a complex of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as both a cyclizing agent and a formylating agent, directly installing the crucial aldehyde group at the C4 position of the newly formed pyrazole ring.[3][9][10]
Visualizing the Synthesis: General Workflow
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde derivatives.
Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a self-validating system adapted from established methodologies, designed to yield the target compound with high purity.[9]
Objective: To synthesize a representative pyrazole-4-carbaldehyde derivative via Vilsmeier-Haack cyclization of a precursor hydrazone.
Step 1: Synthesis of the Hydrazone Intermediate (N'-(1-phenylethylidene)benzohydrazide)
-
In a 250 mL round-bottom flask, dissolve acetophenone (0.01 mol) and benzohydrazide (0.01 mol) in 50 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst to promote condensation.
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water to remove impurities, and dry under vacuum. Recrystallize from ethanol to obtain the pure hydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Prepare the Vilsmeier-Haack reagent in a separate flask under an inert atmosphere (e.g., nitrogen). To 10 mL of anhydrous DMF cooled in an ice bath (0-5°C), slowly add phosphoryl chloride (POCl₃, 0.012 mol) dropwise with constant stirring. Stir for an additional 30 minutes at low temperature.
-
Expert Insight: The pre-formation and cooling of the Vilsmeier reagent are critical to control its reactivity and prevent side reactions. Anhydrous conditions are essential as the reagent is moisture-sensitive.[8]
-
-
Dissolve the hydrazone intermediate from Step 1 (0.004 mol) in the prepared Vilsmeier-Haack reagent.
-
Stir the reaction mixture at 60-65°C for 4-6 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, carefully pour the mixture onto a beaker of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by recrystallization from methanol to yield 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Characterization
-
Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[3][9]
Broad-Spectrum Antimicrobial Potential
Pyrazole-4-carbaldehyde derivatives have consistently demonstrated significant antimicrobial properties. Their chemical scaffold allows for modifications that can tune their activity against a wide range of pathogens.
-
Antibacterial Activity: Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][11] Certain derivatives exhibit potency comparable to or exceeding that of standard antibiotics like ampicillin.[3]
-
Antifungal Activity: Potent inhibitory effects have been observed against pathogenic fungi, including Candida albicans and Aspergillus niger.[6][12]
Structure-Activity Relationship (SAR) Insights: The biological activity is highly dependent on the nature and position of substituents on the pyrazole and associated phenyl rings. For instance, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), has been shown to enhance both antibacterial and antifungal activities.[11] This is likely due to alterations in the electronic properties and lipophilicity of the molecule, which can improve cell wall penetration and interaction with microbial targets.
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Test Organism | MIC (μg/mL) | Reference |
| Derivative 3 | Escherichia coli (Gram -) | 0.25 | [12] |
| Derivative 4 | Streptococcus epidermidis (Gram +) | 0.25 | [12] |
| Derivative 2 | Aspergillus niger (Fungus) | 1.0 | [12] |
| Standard (Ciprofloxacin) | E. coli / S. epidermidis | 1.0 / 1.0 | [12] |
| Standard (Clotrimazole) | A. niger | 1.0 | [12] |
Anticancer Activity: Targeting Uncontrolled Proliferation
The fight against cancer has greatly benefited from the structural diversity of pyrazole derivatives, which have been developed as potent inhibitors of key oncogenic pathways.[13][14][15]
Mechanisms of Action: The anticancer effects of pyrazole-4-carbaldehyde derivatives are often multi-faceted, targeting the core machinery of cancer cell growth and survival.
-
Kinase Inhibition: Many derivatives function as potent inhibitors of crucial protein kinases involved in cancer signaling, such as PI3K (Phosphoinositide 3-kinase), CDK2 (Cyclin-dependent kinase 2), EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[16] Inhibition of these kinases disrupts downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
-
Microtubule Destabilization: Some compounds have been shown to interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[14] This disruption leads to mitotic arrest and apoptosis in cancer cells.
Visualizing the Mechanism: PI3K Pathway Inhibition
Caption: Simplified PI3K signaling pathway and the inhibitory action of a pyrazole derivative.
Table 2: In Vitro Cytotoxicity of Potent Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Mechanism/Target | Reference |
| Compound 43 | MCF-7 (Breast) | 0.25 | PI3K Inhibitor | [16] |
| Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibitor | [16] |
| Compound 34 | HepG2 (Liver) | < 23.7 | CDK2 Inhibitor | [16] |
| Compound 54 | HepG2 (Liver) | 13.85 | EGFR/VEGFR-2 Inhibitor | [16] |
| Doxorubicin (Std.) | MCF-7 (Breast) | 0.95 | Topoisomerase II Inhibitor | [16] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a robust method for quantifying the cytotoxic effect of a compound on cancer cell lines.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole derivative against a selected cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Expert Insight: The incubation time is critical and should be optimized based on the doubling time of the specific cell line being used.
-
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: During incubation, living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory and Neuroprotective Efficacy
Chronic inflammation is a driver of numerous diseases, from arthritis to neurodegeneration.[17][18] Pyrazole derivatives, most famously represented by the COX-2 inhibitor Celecoxib, are at the forefront of developing safer and more effective anti-inflammatory drugs.[17]
Mechanisms of Action:
-
COX-2 Inhibition: Many derivatives are designed to selectively inhibit the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[17][19] This selectivity helps to spare the COX-1 enzyme, which has a protective role in the gastric mucosa, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[17]
-
Cytokine Modulation: These compounds can suppress the expression and release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are central mediators of the inflammatory cascade.[17][20]
-
Neuroprotection: In the context of the central nervous system, pyrazole derivatives exhibit neuroprotective effects by mitigating neuroinflammation.[20][21] They can suppress the activation of microglial cells and regulate inflammatory pathways like NF-κB, which are implicated in the secondary damage following injuries like spinal cord injury (SCI).[20][21][22] Some derivatives have shown superior potency in suppressing IL-6 compared to standard drugs like dexamethasone.[20][21]
Visualizing the Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema model for anti-inflammatory screening.
Conclusion and Future Perspectives
The pyrazole-4-carbaldehyde scaffold is unequivocally a privileged structure in modern drug discovery. Its synthetic tractability via the Vilsmeier-Haack reaction provides a robust platform for generating extensive libraries of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates their significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.
The future of research in this area is bright and will likely focus on several key areas:
-
Multi-Target Agents: Designing single molecules that can inhibit multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors) could offer broader therapeutic efficacy and overcome resistance mechanisms.[17]
-
Optimized SAR: Further exploration of structure-activity relationships will continue to refine the scaffold, enhancing potency against specific targets while minimizing off-target effects and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[15]
-
Novel Therapeutic Applications: While the current applications are promising, the versatility of the pyrazole core suggests that new derivatives could be effective against other diseases, including viral infections and metabolic disorders.[15]
By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, researchers can continue to unlock the full therapeutic potential of pyrazole-4-carbaldehyde derivatives, paving the way for the next generation of innovative medicines.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jpsionline.com [jpsionline.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. sciencescholar.us [sciencescholar.us]
- 19. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the synthetic heterocyclic compound 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to its pyrazole core, a scaffold found in numerous pharmaceuticals. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in the synthesis of novel therapeutic agents.
Introduction: The Significance of Pyrazole Derivatives
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a wide range of drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties. The functionalization of the pyrazole ring, such as the introduction of a carbaldehyde group and halogen atoms, provides valuable handles for further chemical modifications, enabling the synthesis of complex molecular architectures with tailored biological activities. This compound serves as a key intermediate in the synthesis of various bioactive molecules.[1][2]
Synthesis of this compound
The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[3][4] This reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.
Experimental Protocol: Vilsmeier-Haack Reaction
The synthesis involves the reaction of a suitable precursor, 1,3-diphenyl-5-pyrazolone, with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a cooled, dry reaction vessel, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the electrophilic chloromethyleniminium salt (Vilsmeier reagent). The temperature should be maintained at 0-5 °C during this step to control the reaction rate and prevent side reactions.
-
Formylation: To the freshly prepared Vilsmeier reagent, add 1,3-diphenyl-5-pyrazolone portion-wise while maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically heated to around 60-80 °C for several hours to drive the formylation and subsequent chlorination to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the hydrolysis of any remaining Vilsmeier reagent and the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of an excess of the Vilsmeier reagent ensures the complete conversion of the starting material.
-
The initial cooling during the reagent formation and substrate addition is crucial to control the highly exothermic nature of the reaction.
-
The subsequent heating provides the necessary activation energy for the electrophilic substitution to occur on the pyrazole ring.
-
Pouring the reaction mixture into ice water serves to both quench the reaction and facilitate the precipitation of the organic product, which is sparingly soluble in water.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data and Interpretation
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within its structure.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Interpretation |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |
| C=O (Aldehyde) | ~1685-1670 | Stretching vibration of the carbonyl group. The lower frequency is due to conjugation with the pyrazole ring. |
| C=N (Pyrazole Ring) | ~1600-1580 | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |
| C=C (Aromatic) | ~1500 and 1450 | Stretching vibrations of the carbon-carbon double bonds in the phenyl rings. |
| C-Cl | ~800-600 | Stretching vibration of the carbon-chlorine bond. |
Expert Insight: The position of the carbonyl (C=O) stretching frequency is particularly informative. In an unconjugated aldehyde, this band typically appears around 1725 cm⁻¹. The observed shift to a lower wavenumber in this molecule provides strong evidence for the electronic interaction between the aldehyde group and the pyrazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| Aldehydic Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | The downfield shift is characteristic of a proton attached to a carbonyl carbon. |
| Aromatic Protons (Phenyl Rings) | 7.2 - 8.0 | Multiplet (m) | The complex multiplet arises from the overlapping signals of the ten protons on the two phenyl rings. |
Expert Insight: The absence of a signal for a proton at the 4-position of the pyrazole ring is a key indicator that the formylation has occurred at this position. The integration of the aromatic region should correspond to ten protons.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Interpretation |
| Carbonyl Carbon (-CHO) | ~185-195 | The characteristic downfield shift for a carbonyl carbon in an aldehyde. |
| Pyrazole Ring Carbons (C3, C4, C5) | ~110-155 | The exact shifts depend on the substitution pattern. C5, bearing the chlorine atom, will be significantly affected. C4, attached to the aldehyde, will also have a distinct chemical shift. |
| Phenyl Ring Carbons | ~120-140 | Signals corresponding to the carbons of the two phenyl rings. The ipso-carbons (attached to the pyrazole ring) will have different shifts from the other aromatic carbons. |
Diagram of the NMR Analysis Workflow:
Caption: Workflow for the NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₆H₁₁ClN₂O), the expected molecular weight is approximately 282.72 g/mol .
Expected Observations:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 282, corresponding to the intact molecule. Due to the presence of chlorine, there will be an isotopic peak at m/z 284 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of the aldehyde group (-CHO), resulting in a fragment at m/z 253.
-
Loss of a chlorine atom (-Cl), leading to a fragment at m/z 247.
-
Fragmentation of the phenyl rings, giving rise to characteristic peaks at m/z 77 (C₆H₅⁺).
-
Trustworthiness of Data: The combination of the molecular ion peak with the characteristic isotopic pattern for chlorine provides a high degree of confidence in the elemental composition of the molecule.
Conclusion
The spectroscopic data for this compound, obtained through IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a detailed and consistent picture of its molecular structure. This information is fundamental for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. The synthetic protocol via the Vilsmeier-Haack reaction is a reliable method for its preparation, and the spectroscopic techniques described herein are essential for confirming its identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
The Ascendant Trajectory of 1,3-Diphenyl-1H-Pyrazole Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1,3-Diphenyl-1H-Pyrazole
The 1,3-diphenyl-1H-pyrazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This five-membered aromatic ring system, featuring two adjacent nitrogen atoms and substituted with phenyl groups at the 1 and 3 positions, serves as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of biological effects. The structural rigidity of the pyrazole ring, combined with the diverse substitution patterns possible on the appended phenyl rings, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents.[2][3]
Derivatives of this scaffold have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and a host of other pharmacological properties.[4][5][6] The ease of their synthesis and the potential for chemical modification have further fueled research into their therapeutic applications.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,3-diphenyl-1H-pyrazole derivatives, offering valuable insights for researchers and drug development professionals in the field.
Synthetic Strategies for 1,3-Diphenyl-1H-Pyrazole Derivatives
The synthesis of the 1,3-diphenyl-1H-pyrazole core and its derivatives is typically achieved through well-established condensation reactions. The most common and versatile approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with phenylhydrazine.[1] Variations of this method allow for the introduction of diverse substituents on the pyrazole ring and the flanking phenyl groups.
General Synthetic Protocol: Condensation of 1,3-Diketones with Phenylhydrazine
A foundational method for the synthesis of 1,3-diphenyl-1H-pyrazole derivatives involves the cyclocondensation of a 1,3-diphenyl-1,3-propanedione with phenylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of a Generic 1,3-Diphenyl-1H-pyrazole Derivative
-
Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL), add phenylhydrazine (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 1,3-diphenyl-1H-pyrazole derivative.
Caption: General workflow for the synthesis of 1,3-diphenyl-1H-pyrazole derivatives.
Anticancer Activity: A Multifaceted Approach to Tumor Suppression
A significant body of research has highlighted the potent anticancer activities of 1,3-diphenyl-1H-pyrazole derivatives against a range of human cancer cell lines.[5][7][8] These compounds exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.
Mechanism of Action in Cancer
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of these derivatives. A common mechanism involves the induction of apoptosis, or programmed cell death. For instance, certain 1,3-diphenyl-1H-pyrazole derivatives have been shown to induce apoptosis in breast cancer (MCF-7) cells by causing a collapse of the mitochondrial membrane potential and increasing the levels of reactive oxygen species (ROS).[7]
Furthermore, these compounds can arrest the cell cycle at different phases. Some derivatives have been observed to cause cell cycle arrest in the G1 phase in MCF-7 cells by downregulating cyclin D2 and CDK2.[7] Another study reported that a pyrazole derivative delayed the cell cycle at the G1 phase in 4T1 breast cancer cells.[9]
Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3-diphenyl-1H-pyrazole derivatives and incubated for a further 48-72 hours.[10]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Caption: Anticancer mechanism of 1,3-diphenyl-1H-pyrazole derivatives.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer potency of 1,3-diphenyl-1H-pyrazole derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. For instance, the introduction of a benzimidazole moiety has been shown to enhance anticancer activity.[7] Specific substitutions on the phenyl rings, such as halogens or methoxy groups, can also modulate the cytotoxic effects.
| Compound ID * | Substituent R1 (on Phenyl at N1) | Substituent R2 (on Phenyl at C3) | Cancer Cell Line | IC50 (µM) | Reference |
| 9 | H | 2-Benzimidazolyl | A549 (Lung) | 1.81 | [7] |
| 17 | 4-Cl | 2-Benzimidazolyl | MCF-7 (Breast) | 0.83 | [7] |
| 28 | 4-OCH3 | 2-Benzimidazolyl | HeLa (Cervical) | 1.24 | [7] |
| 4a | H | Thiazolidinone | Lung Cancer | - | [8] |
| Compound IDs are as reported in the cited literature. |
Anti-inflammatory Properties: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. 1,3-Diphenyl-1H-pyrazole derivatives have emerged as promising candidates in this arena, with some exhibiting potent anti-inflammatory effects.[3][6]
Mechanism of Action in Inflammation
The anti-inflammatory activity of many 1,3-diphenyl-1H-pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][11][12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of certain 1,3-diphenyl-1H-pyrazole derivatives allow them to fit selectively into the active site of the COX-2 enzyme.[11]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. 1,3-Diphenyl-1H-pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4][6][13]
Spectrum of Antimicrobial Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[4] The antimicrobial mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[14]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial potency of 1,3-diphenyl-1H-pyrazole derivatives is highly dependent on the substituents on the pyrazole and phenyl rings. For example, the incorporation of a thiazole ring has been shown to enhance antibacterial activity.[4] The presence of specific functional groups can also influence the spectrum of activity.
| Compound ID * | Modification | Target Organism | MIC (µg/mL) | Reference |
| 12 | Dipyrazolylbenzene | MRSA | - | [4] |
| 8 | 2,6-dipyrazolylpyridine | B. subtilis | 7-8 | [4] |
| 19 | Hydrazinylthiazole | K. pneumonia | - | [4] |
| 12 | Aminoguanidine | S. aureus | 1-8 | [13] |
| Compound IDs are as reported in the cited literature. MIC values are presented as ranges where specific values were not provided. |
Conclusion and Future Perspectives
The 1,3-diphenyl-1H-pyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological activities has revealed their potential to address a wide range of diseases, including cancer, inflammation, and infectious diseases. The ease of chemical modification of this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates.
Future research in this area should focus on several key aspects. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation derivatives. The use of computational modeling and in silico screening can aid in the identification of novel derivatives with improved pharmacological profiles. Furthermore, preclinical and clinical studies are needed to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued exploration of the 1,3-diphenyl-1H-pyrazole scaffold holds immense promise for the future of drug discovery.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aminer.org [aminer.org]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide on the Pharmacological Activities of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Significance of the Pyrazole Moiety
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this aromatic scaffold has demonstrated remarkable versatility, serving as the core of numerous synthetic compounds with a wide array of biological activities.[2][3] The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, have made it a "privileged scaffold" in drug design.[4][5] This guide provides a comprehensive overview of the significant pharmacological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The presence of pyrazole-based drugs in the clinic for treating a range of diseases, from inflammation to cancer, underscores the therapeutic potential of this remarkable heterocyclic system.[1][6][7]
Anti-Inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disorders, and cancer.[4] Pyrazole derivatives have emerged as potent anti-inflammatory agents, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[8][9]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole compounds are attributed to their selective inhibition of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[9][10] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9][11] The diarylpyrazole structure, exemplified by the blockbuster drug Celecoxib, is a classic example of a selective COX-2 inhibitor.[9]
Below is a simplified representation of the COX-2 signaling pathway and its inhibition by pyrazole-based drugs.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[12][13]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are fasted overnight with free access to water before the experiment and divided into control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[12]
-
Compound Administration: The test pyrazole compound or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[12][14]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a diverse range of mechanisms to combat cancer cell proliferation and survival.[12][15] These mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanisms of Action:
-
Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival. These include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in several cancers. Pyrazole-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[16][17][18]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Pyrazole compounds can inhibit CDKs, particularly CDK4/6, leading to G1 phase cell cycle arrest and preventing cancer cell division.[1][8] This is achieved by preventing the phosphorylation of the retinoblastoma (Rb) protein.[1]
-
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds induce mitotic arrest and apoptosis in cancer cells.[19][20]
Caption: Multi-targeted anticancer mechanisms of pyrazole compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9][21]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[22]
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antimicrobial and Antiviral Activities
The pyrazole nucleus is also a key structural feature in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.[20][23][24]
Mechanism of Action:
The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve:
-
Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[11][25]
-
Disruption of Cell Wall Synthesis: Certain pyrazole derivatives can interfere with the synthesis of the bacterial cell wall, compromising the structural integrity of the bacterium.[11]
The antiviral activity of pyrazole compounds can be attributed to the inhibition of viral enzymes, such as viral proteases or polymerases, which are essential for viral replication.[26][27]
Experimental Protocol: In Vitro Antiviral Screening Assay
A common method to screen for antiviral activity is the cytopathic effect (CPE) reduction assay.[19][28]
Step-by-Step Methodology:
-
Cell Culture: A monolayer of host cells (e.g., Vero cells) is prepared in a 96-well plate.[19]
-
Compound and Virus Addition: The cells are treated with serial dilutions of the pyrazole compound, followed by infection with a specific virus.[19][28]
-
Incubation: The plate is incubated for a period sufficient to allow for viral replication and the development of CPE in the untreated, virus-infected control wells.
-
CPE Observation: The extent of CPE is observed microscopically and can be quantified using a cell viability assay (e.g., neutral red uptake).
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%, is determined.
Structure-Activity Relationship (SAR) of Pyrazole Derivatives
The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.[3][4][23]
| Position of Substitution | Substituent Type | Impact on Activity | Target Class |
| N1 | Large, bulky groups | Often enhances selectivity | Kinases |
| C3 | Aryl groups | Important for binding to hydrophobic pockets | COX-2, Kinases |
| C4 | Various functional groups | Can be modified to improve potency and solubility | Various |
| C5 | Aryl or heterocyclic groups | Crucial for interaction with the active site | COX-2, Kinases |
This table provides a generalized overview, and specific SARs can vary significantly depending on the target.
For kinase inhibitors, the pyrazole core often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.[4][5][29] Substituents at the C3 and C5 positions typically occupy hydrophobic pockets in the ATP-binding site, contributing to potency and selectivity.[4]
Notable Pyrazole-Based Drugs
The therapeutic success of pyrazole-containing drugs is a testament to the versatility of this scaffold.[6][7]
| Trade Name | Generic Name | Indication | Mechanism of Action |
| Celebrex® | Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |
| Xalkori® | Crizotinib | Non-Small Cell Lung Cancer | ALK and ROS1 Tyrosine Kinase Inhibitor |
| Jakafi® | Ruxolitinib | Myelofibrosis, Polycythemia Vera | Janus Kinase (JAK1/JAK2) Inhibitor[5] |
| Viagra® | Sildenafil | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor |
| Zerbaxa® | Ceftolozane/Tazobactam | Complicated Bacterial Infections | Cephalosporin Antibiotic[11] |
Future Perspectives
The exploration of pyrazole chemistry in drug discovery is far from exhausted. Future research will likely focus on:
-
Novel Targets: Investigating the potential of pyrazole derivatives to modulate novel therapeutic targets.
-
Combination Therapies: Exploring the synergistic effects of pyrazole-based drugs in combination with other therapeutic agents.
-
Targeted Drug Delivery: Developing novel drug delivery systems to enhance the efficacy and reduce the side effects of pyrazole compounds.
-
Fighting Drug Resistance: Designing new pyrazole derivatives to overcome resistance mechanisms in cancer and infectious diseases.
The continued investigation of this remarkable heterocyclic scaffold holds immense promise for the development of new and improved therapies for a wide range of human diseases.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of COX-2 pathway as a potential prophylaxis against arthrofibrogenesis in a rabbit model of joint contracture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 18. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 26. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 28. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Vilsmeier-Haack Formylation of 1,3-Diphenylpyrazole
Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack (V-H) formylation of 1,3-diphenylpyrazole to synthesize 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Pyrazole-4-carbaldehydes are highly valuable intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of complex molecules, including inhibitors of mPGES-1 and other biologically active compounds.[1][2] This guide details the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, and provides critical insights for reaction optimization and troubleshooting.
Scientific Rationale and Mechanism
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction's efficacy stems from the in-situ generation of a mild electrophile, the Vilsmeier reagent, which readily reacts with activated rings like pyrazole.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[6][7][8] This species is the active formylating agent in the reaction.
Electrophilic Attack and Regioselectivity
The 1,3-diphenylpyrazole substrate possesses an electron-rich heterocyclic ring. The C4 position is the most nucleophilic and sterically accessible site for electrophilic attack. The phenyl groups at the N1 and C3 positions electronically influence the pyrazole ring, directing the incoming Vilsmeier reagent to the C4 position. This leads to a highly regioselective formylation, which is a critical advantage of this method for this specific substrate.[9][10] The attack results in the formation of an iminium ion intermediate, with the positive charge stabilized by the adjacent nitrogen atoms and phenyl groups.
Hydrolysis to the Aldehyde
The reaction is completed during the aqueous workup. The iminium intermediate is readily hydrolyzed, typically under neutral or basic conditions, to yield the final product, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, and dimethylamine.[6][8]
Mechanistic Pathway Diagram
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 1,3-diphenylpyrazole.
Caption: Reaction mechanism for the formylation of 1,3-diphenylpyrazole.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment
| Reagents & Materials | Equipment |
| 1,3-Diphenylpyrazole (10 mmol, 2.20 g) | 100 mL Three-neck round-bottom flask |
| N,N-Dimethylformamide (DMF), anhydrous | Magnetic stirrer and stir bar |
| Phosphorus oxychloride (POCl₃), freshly distilled | Dropping funnel |
| Crushed Ice | Ice bath |
| Sodium Acetate (NaOAc) or K₂CO₃ | Heating mantle with temperature control |
| Deionized Water | Buchner funnel and filter flask |
| Ethanol (for recrystallization) | Standard laboratory glassware |
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (30 mmol, 2.3 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 30 mmol, 2.8 mL) dropwise to the stirred DMF over 30 minutes via the dropping funnel.[1] Causality Note: This addition is highly exothermic. A slow, controlled addition at 0 °C is critical to prevent uncontrolled temperature rise, which can lead to the decomposition of the reagent and reduced yields.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which typically appears as a pale yellow to white crystalline solid.
Step 2: Formylation Reaction
-
In a separate beaker, dissolve 1,3-diphenylpyrazole (10 mmol, 2.20 g) in a minimal amount of DMF or acetonitrile (MeCN) (~5 mL).[1]
-
Add the solution of 1,3-diphenylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-7 hours.[11] Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion without unnecessary heating that could lead to side products.
Step 3: Workup and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker containing ~100 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or potassium carbonate until the pH is approximately 6-7.[1] This step facilitates the hydrolysis of the iminium intermediate and induces precipitation of the product.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts and DMF.
-
Dry the crude product in a vacuum oven at 50-60 °C.
Step 4: Purification and Characterization
-
Purify the crude solid by recrystallization from hot ethanol to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a white or pale yellow solid.
-
Characterize the final product using standard analytical techniques.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Data Presentation and Optimization
Reaction Parameters Summary
The Vilsmeier-Haack reaction is sensitive to several parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Condition / Value | Rationale & Impact on Outcome |
| Substrate | 1,3-Diphenylpyrazole | Electron-rich pyrazole core is essential for reactivity. |
| Reagents | DMF / POCl₃ | Standard and most effective combination for generating the Vilsmeier reagent.[4] |
| Molar Ratio | Substrate:DMF:POCl₃ = 1:3:3 | An excess of the Vilsmeier reagent ensures complete conversion of the substrate. |
| Temperature | 0 °C (reagent prep), 70-80 °C (reaction) | Low temperature for reagent stability; elevated temperature to drive the electrophilic substitution to completion.[11] |
| Reaction Time | 6-7 hours | Typical duration for complete conversion at 70-80 °C. Monitor by TLC for optimization.[11] |
| Workup | Ice quench, neutralization with NaOAc or K₂CO₃ | Critical for safe quenching of reactive species and for hydrolysis of the intermediate to the final aldehyde.[1] |
| Expected Yield | 75-90% | This reaction is generally high-yielding when performed under optimized conditions. |
Expected Characterization Data
The synthesized product, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₂N₂O), has a molecular weight of 248.28 g/mol .[12]
| Analysis Type | Expected Data |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 103-104 °C[13] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 10.0 (s, 1H, -CHO), 8.9 (s, 1H, pyrazole-H5), 7.4-8.0 (m, 10H, Ar-H).[14] |
| IR (KBr) (ν, cm⁻¹) | ~1665 (C=O stretch of aldehyde), ~1525, 1448 (C=C, C-N aromatic stretches).[13] |
| Mass Spec (GC-MS) | m/z: 248 (M⁺), 247 (M-H)⁺, 219 (M-CHO)⁺.[12] |
References
- 1. degres.eu [degres.eu]
- 2. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | C16H12N2O | CID 555820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. spectrabase.com [spectrabase.com]
Application Notes and Protocols: A Researcher's Guide to the Synthesis of Pyrazole Derivatives from Chalcones
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of approved therapeutics, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The commercial success of drugs like Celecoxib (an anti-inflammatory agent) has further cemented the importance of this scaffold, driving continuous innovation in its synthesis.[3][6]
Chalcones, which are α,β-unsaturated ketones, serve as highly versatile and readily accessible precursors for the construction of the pyrazole ring.[7][8][9] The reaction of chalcones with hydrazine derivatives is one of the most robust and widely applied methods for synthesizing substituted pyrazoles and their partially reduced pyrazoline counterparts.[7][10][11] This application note provides an in-depth guide for researchers, offering a detailed mechanistic overview, field-proven experimental protocols, and characterization guidelines for the synthesis of pyrazole derivatives from chalcones.
Core Reaction Mechanism: Cyclocondensation of Chalcones and Hydrazines
The fundamental transformation involves a cyclocondensation reaction between a chalcone (an α,β-unsaturated carbonyl system) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine).[11][12][13][14] The reaction proceeds via a nucleophilic attack followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
The generally accepted mechanism is as follows:
-
Michael Addition: The more nucleophilic nitrogen atom of the hydrazine attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone. This 1,4-conjugate addition forms a key intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs a nucleophilic attack on the carbonyl carbon of the chalcone, leading to the formation of a five-membered heterocyclic intermediate (a pyrazolidine derivative).
-
Dehydration/Oxidation: Under the reaction conditions, this intermediate readily undergoes dehydration to form a more stable dihydropyrazole (pyrazoline). Subsequent oxidation, which can occur in the presence of an oxidizing agent or sometimes spontaneously in air, leads to the final aromatic pyrazole product. When substituted hydrazines (like phenylhydrazine) are used, pyrazolines are often the stable, isolable products.[10][11]
The choice of catalyst (acidic or basic) can influence the reaction rate and pathway. In acidic media, the carbonyl group is activated by protonation, facilitating the initial nucleophilic attack.[15] In basic media, the nucleophilicity of the hydrazine is enhanced.
Visualizing the Reaction Pathway
The logical flow from starting materials to the final product, including the key intermediate step, is crucial for understanding the synthesis.
Caption: Generalized mechanism for pyrazole synthesis from chalcones.
Experimental Protocols: From Benchtop to Microwave
The versatility of this synthesis allows for various experimental setups. We present two robust protocols: a classic thermal method suitable for any standard laboratory and a modern microwave-assisted method for rapid, high-yield synthesis.[16][17]
Protocol 1: Conventional Synthesis via Thermal Reflux
This method utilizes conventional heating under reflux and is a reliable procedure for synthesizing a wide range of pyrazole derivatives. Acetic acid is commonly used as both a solvent and a catalyst.[7][8]
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq) in glacial acetic acid (10-15 mL per gram of chalcone).
-
Hydrazine Addition: To this stirring solution, add the hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate) (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain this temperature for 4-8 hours.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate:hexane, 2:8 v/v).[8] The disappearance of the chalcone spot indicates reaction completion.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice or ice-cold water with constant stirring.[10][15][18]
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.[15][18]
Protocol 2: Green Synthesis via Microwave Irradiation
Microwave-assisted organic synthesis is an eco-friendly and efficient alternative, often leading to dramatically reduced reaction times, cleaner reactions, and improved yields.[16][17][19][20][21]
Step-by-Step Methodology:
-
Reactant Setup: In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine the chalcone (1.0 eq) and the hydrazine derivative (1.1-1.2 eq).
-
Solvent/Catalyst: Add a minimal amount of a suitable solvent and catalyst. For example, a mixture of ethanol and a few drops of glacial acetic acid works well.[20] Solvent-free conditions using a solid support like neutral alumina have also been reported.[22]
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration, typically 2-10 minutes.[17][19] Use a power setting of around 300-400 W.[19]
-
Monitoring & Work-up: After irradiation, cool the vessel to room temperature. The work-up is often simplified. If a solid product has formed, it can be directly filtered. Alternatively, pour the mixture into ice-cold water to precipitate the product.[17]
-
Isolation & Purification: Isolate the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol or an appropriate solvent if necessary.
Workflow Visualization
A clear workflow ensures reproducibility and highlights critical decision points in the synthetic process.
Caption: Standard workflow for pyrazole synthesis and purification.
Comparative Data on Synthesis Conditions
The choice of synthetic method can significantly impact the outcome. The following table summarizes typical results for the synthesis of a model pyrazole, illustrating the advantages of different approaches.
| Parameter | Conventional Heating | Microwave Irradiation[17][21] | Ultrasound Irradiation[23] |
| Catalyst/Solvent | Glacial Acetic Acid | Ethanol / Acetic Acid (cat.) | Acetic Acid / NaOAc |
| Temperature | ~118 °C (Reflux) | 100-140 °C | Room Temperature |
| Reaction Time | 4 - 8 hours[8] | 2 - 10 minutes[19] | 60 - 180 minutes |
| Typical Yield | 70 - 85% | 85 - 95% | 83 - 96% |
| Key Advantage | Simple equipment | High speed, high yield | Energy efficient, mild conditions |
| Consideration | Long reaction time | Requires specialized equipment | Requires sonicator |
Characterization of Synthesized Pyrazoles
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is used to validate the identity and purity of the synthesized pyrazole derivatives.[7][20][24][25]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups and confirm the cyclization.
-
Disappearance of Peaks: The strong C=O stretching vibration of the chalcone (typically 1640-1660 cm⁻¹) and the N-H stretching of hydrazine will be absent or shifted in the final product.
-
Appearance of Peaks: Look for the appearance of a C=N stretching vibration around 1560-1600 cm⁻¹ characteristic of the pyrazole ring.[25] An N-H stretch may be present around 3300 cm⁻¹ if an unsubstituted hydrazine was used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. For a typical 1,3,5-triphenyl-2-pyrazoline synthesized from chalcone and phenylhydrazine, the following signals are characteristic.
-
¹H NMR: The most diagnostic signals are from the non-equivalent protons on the pyrazoline ring, which form an ABX spin system.[18][25]
-
HA & HB (at C4): Two doublets of doublets (dd) typically appear between δ 3.0-4.0 ppm.
-
HX (at C5): A triplet or doublet of doublets (t or dd) appears downfield, around δ 4.8-5.5 ppm.[18]
-
Aromatic Protons: Multiple signals will be present in the aromatic region (δ 7.0-8.0 ppm).
-
-
¹³C NMR:
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. The fragmentation pattern can also provide structural evidence. Look for the molecular ion peak [M]⁺ corresponding to the calculated mass of the target pyrazole derivative.
| Technique | Key Observables for Pyrazole/Pyrazoline Product |
| FT-IR | Disappearance of chalcone C=O stretch (~1650 cm⁻¹). Appearance of C=N stretch (~1590 cm⁻¹).[25] |
| ¹H NMR | Characteristic ABX spin system for pyrazoline protons (δ 3.0-5.5 ppm). Aromatic protons (δ 7.0-8.0 ppm).[18] |
| ¹³C NMR | Aliphatic C4 (~40 ppm) and C5 (~55 ppm) signals. Deshielded C3 signal (~150 ppm).[21][25] |
| Mass Spec | Molecular ion peak [M]⁺ corresponding to the product's molecular weight. |
Conclusion and Outlook
The synthesis of pyrazole derivatives from chalcones is a powerful and adaptable method for generating molecules of significant interest to the pharmaceutical and agrochemical industries.[4][12][26] The protocols described herein provide a solid, validated foundation for researchers. The conventional heating method is reliable and accessible, while the microwave-assisted protocol offers a green, rapid, and high-yield alternative.[17] By understanding the underlying mechanism and mastering these experimental techniques, scientists can efficiently synthesize and explore diverse libraries of pyrazole compounds, accelerating the discovery of new lead candidates in drug development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 15. benchchem.com [benchchem.com]
- 16. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. orientjchem.org [orientjchem.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microwave–assisted Synthesis of Chalcones, Flavanones and 2...: Ingenta Connect [ingentaconnect.com]
- 22. theaspd.com [theaspd.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 25. jocpr.com [jocpr.com]
- 26. Synthesis and Characterization of Novel Trisubstituted Pyrazole Derivatives from Chalcones [ijsr.net]
Application Notes & Protocols: Leveraging 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde for Advanced Heterocyclic Synthesis
Introduction: The Strategic Importance of a Versatile Pyrazole Precursor
In the landscape of medicinal chemistry and materials science, pyrazole-based heterocycles represent a privileged scaffold, forming the core of numerous bioactive compounds with applications ranging from anti-inflammatory to anti-cancer agents.[1][2][3] The strategic functionalization of the pyrazole ring is paramount for tuning the physicochemical and pharmacological properties of these molecules. Among the various precursors available, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS: 5499-67-2) emerges as a uniquely powerful and versatile building block.
This trifunctional molecule offers a convergence of reactive sites:
-
An aldehyde group at the C4 position, prime for condensation reactions and carbon chain extensions.
-
A chloro substituent at the C5 position, an excellent leaving group for nucleophilic substitution and cyclization reactions.
-
An aromatic pyrazole core substituted with two phenyl groups, providing a stable, lipophilic backbone.
This combination allows for a programmed, sequential reaction strategy, enabling the construction of complex, fused heterocyclic systems that would be challenging to access through other means. These application notes provide detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this key intermediate.
Synthesis of the Core Reagent: this compound
The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate. In this case, the precursor is a hydrazone derived from an appropriate acetophenone.[7]
The causality behind this choice is the high reactivity of the Vilsmeier reagent, an electrophilic iminium cation, which readily attacks the nucleophilic C4 position of the pyrazole ring formed during the reaction.[2][8] The subsequent chlorination at the C5 position is also achieved during this one-pot process, making it a highly efficient transformation.
Caption: Workflow for Vilsmeier-Haack synthesis of the title compound.
Application 1: Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of compounds extensively studied for their biological activities, including kinase inhibition. The synthesis leverages both the aldehyde and chloro functionalities of the starting material in a sequential, multi-step reaction.
Protocol 1: Synthesis of 2-(1,3-diphenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)cyclohexan-1-one
This protocol demonstrates a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[9]
Step 1: Knoevenagel Condensation
-
Dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Add a catalytic amount of a suitable base (e.g., piperidine or sodium hydroxide).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The chalcone intermediate, 1-aryl-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Causality Check: The base deprotonates the acetophenone, forming an enolate that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The subsequent elimination of water drives the reaction to completion, forming the α,β-unsaturated ketone (chalcone).
Step 2: Michael Addition and Cyclization
-
To a solution of the chalcone intermediate from Step 1 (1.0 eq) in ethanol, add cyclohexanone (1.2 eq).
-
Add a base such as sodium ethoxide or sodium hydroxide to catalyze the Michael addition.
-
Reflux the mixture for 6-8 hours. The reaction proceeds via a Michael addition of the cyclohexanone enolate to the chalcone, followed by an intramolecular nucleophilic substitution where the enamine intermediate attacks the C5 position of the pyrazole ring, displacing the chloride ion and forming the pyridine ring.[9]
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazolo[3,4-b]pyridine derivative.
Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridine derivatives.
Application 2: Synthesis of Thieno[2,3-c]pyrazoles
Fused thieno-pyrazoles are of interest in materials science and as potential bioactive agents. This synthesis is a straightforward cyclocondensation reaction.
Protocol 2: Synthesis of Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
This protocol describes the reaction of the aldehyde with an active methylene compound containing a thiol group, leading to cyclization.[9]
-
Suspend this compound (1.0 eq) and anhydrous sodium carbonate (2.5 eq) in absolute ethanol.
-
To this stirred suspension, add methyl thioglycolate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or by recrystallization from ethanol to afford the pure product.
Mechanistic Rationale: The sodium carbonate acts as a base, deprotonating the methyl thioglycolate to form a thiolate anion. This thiolate first attacks the aldehyde in a condensation reaction. The key cyclization step involves the nucleophilic attack of the intermediate enolate onto the C5 carbon of the pyrazole ring, displacing the chloride ion to form the fused thiophene ring.
| Reagent | Molar Eq. | Role |
| This compound | 1.0 | Electrophilic Substrate |
| Methyl Thioglycolate | 1.2 | Nucleophile/Cyclization Partner |
| Anhydrous Sodium Carbonate | 2.5 | Base |
| Absolute Ethanol | - | Solvent |
Table 1: Reagents for Thieno[2,3-c]pyrazole Synthesis.
Application 3: Synthesis of 1,3,4-Oxadiazoles and 4-Thiazolidinones
This pathway highlights the utility of the aldehyde group for forming hydrazone intermediates, which are themselves versatile precursors for further heterocyclization.[10][11]
Protocol 3: Two-Step Synthesis of Fused Heterocycles
Step 1: Formation of N'-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired acid hydrazide (e.g., benzohydrazide or isonicotinohydrazide) (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Upon cooling, the hydrazone product typically precipitates. Filter the solid, wash with cold ethanol, and use directly in the next step.[10]
Step 2a: Synthesis of 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles
-
Suspend the hydrazone intermediate (1.0 eq) in acetic anhydride.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and pour it carefully into ice water.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the oxadiazole derivative.[10][11]
Step 2b: Synthesis of N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides
-
Dissolve the hydrazone intermediate (1.0 eq) in a suitable solvent like dioxane.
-
Add thioglycolic acid (mercaptoacetic acid) (1.2 eq).
-
Reflux the mixture for 8-10 hours.
-
Concentrate the solution under reduced pressure and pour the residue into a saturated sodium bicarbonate solution to neutralize excess acid.
-
The solid product is filtered, washed with water, and purified by recrystallization.[10][11]
Caption: Synthetic pathways from hydrazone intermediates.
Application 4: Synthesis of Pyrazolo[3,4-d]pyrimidine-triones
Derivatives of pyrazolo[3,4-d]pyrimidine are of significant interest as inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), making them targets for anti-inflammatory drug discovery.[7][12] This synthesis is a direct condensation of the aldehyde with barbituric acid or its analogs.
Protocol 4: Synthesis of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
-
Dissolve this compound (1.0 eq) and barbituric acid (or 2-thiobarbituric acid) (1.0 eq) in a solvent mixture of ethanol and water (e.g., 4:1 v/v).[7]
-
Heat the mixture to reflux and maintain for 3-5 hours. The reaction can be monitored by TLC.
-
A precipitate usually forms as the reaction proceeds.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, then with water, and dry under vacuum. The product is often pure enough for characterization, but can be recrystallized if necessary.
Causality & Selectivity: This reaction is a classic Knoevenagel condensation. The active methylene group of barbituric acid is highly acidic and easily deprotonated, forming a potent nucleophile. This nucleophile attacks the aldehyde, followed by dehydration to yield the highly conjugated final product. Notably, in this reaction, the chloro group at the C5 position remains intact, offering a handle for subsequent functionalization (e.g., via Suzuki or Buchwald-Hartwig coupling) to build further molecular complexity.
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water | Good solubility for reactants; water can help in the final precipitation. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for condensation and dehydration. |
| Stoichiometry | 1:1 | The reaction proceeds cleanly in equimolar amounts. |
| Workup | Filtration | The product is typically a stable, crystalline solid with low solubility in the reaction medium upon cooling. |
Table 2: Optimized Conditions for Pyrazolo[3,4-d]pyrimidine-trione Synthesis.
Conclusion
This compound is a cornerstone reagent for constructing diverse and complex heterocyclic frameworks. Its predictable reactivity allows for the selective engagement of its aldehyde and chloro functionalities. The protocols outlined herein provide validated, step-by-step procedures for synthesizing high-value pyrazolo[3,4-b]pyridines, thieno[2,3-c]pyrazoles, oxadiazoles, and pyrazolo[3,4-d]pyrimidines. By understanding the mechanistic principles behind each transformation, researchers can further adapt and expand upon these methodologies to advance their specific programs in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Novel Pyrazole Derivatives
Introduction: The Growing Imperative for Novel Antimicrobials and the Promise of Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1][2] This has catalyzed an urgent search for new chemical entities with potent antimicrobial activity. Among the diverse heterocyclic compounds being explored, pyrazole derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[3][4][5] Their versatile structure allows for extensive functionalization, leading to a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole derivatives for antimicrobial activity. The protocols herein are grounded in established methodologies, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying principles. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and meaningful data.
Part 1: Foundational Knowledge and Strategic Considerations
Understanding the Antimicrobial Potential of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated a variety of antimicrobial mechanisms. Depending on their specific substitutions, they can interfere with critical cellular processes in microbes. Documented mechanisms include the inhibition of cell wall synthesis, disruption of protein and nucleic acid synthesis, and the inhibition of essential enzymes like DNA gyrase and topoisomerases.[7][8] This multi-target potential makes pyrazoles a rich area for discovery. A thorough literature review of structurally similar, published pyrazole derivatives is a crucial first step to inform hypothesis generation about the potential mechanism of your novel compounds.
Physicochemical Properties: A Critical Pre-Screening Checkpoint
Novel synthetic compounds, including pyrazole derivatives, can present challenges in biological assays due to their physicochemical properties. Before embarking on extensive screening, it is essential to characterize the solubility and stability of each test compound in the relevant biological media (e.g., Mueller-Hinton Broth). Poor solubility can lead to compound precipitation and inaccurate results. The use of a small percentage of a non-inhibitory solvent like dimethyl sulfoxide (DMSO) is common, but its final concentration must be carefully controlled and tested for any intrinsic antimicrobial effects.[9]
Part 2: Primary Screening Protocols
Primary screening aims to efficiently identify "hit" compounds with any detectable antimicrobial activity from a library of novel pyrazole derivatives. The agar-based diffusion methods are cost-effective, high-throughput, and provide a qualitative or semi-quantitative assessment of activity.[1]
Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to evaluate the antimicrobial activity of extracts and soluble compounds.[2][10][11] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
This assay is based on the principle that the antimicrobial agent will diffuse from a point of high concentration (the well) to lower concentrations in the surrounding agar. If the compound is effective against the test organism, it will inhibit microbial growth in a concentration-dependent manner, resulting in a zone of no growth. The diameter of this zone is proportional to the potency of the compound, its diffusion characteristics in agar, and the susceptibility of the microorganism.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the target microorganism from an overnight culture on a non-selective agar plate.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11][12]
-
-
Inoculation of Agar Plates:
-
Use sterile Mueller-Hinton Agar (MHA) plates for bacteria. MHA is recommended by the Clinical and Laboratory Standards Institute (CLSI) due to its defined composition and minimal inhibition of common antibiotics.
-
Dip a sterile cotton swab into the standardized inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Well Preparation and Sample Loading:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer or a pipette tip.[10][13]
-
Prepare stock solutions of the novel pyrazole derivatives in a suitable solvent (e.g., DMSO).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.[2][10]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) on each plate.[2]
-
-
Incubation and Data Interpretation:
-
Allow the plates to stand for at least 30 minutes at room temperature to permit diffusion of the compounds into the agar.[2]
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria.[12]
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. The absence of a zone of inhibition indicates no activity.
-
Caption: Workflow for the Agar Well Diffusion Assay.
Part 3: Quantitative Analysis for "Hit" Compounds
Once active compounds are identified through primary screening, a quantitative method is necessary to determine the potency of their antimicrobial effect. The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This method is highly reproducible and provides quantitative data essential for structure-activity relationship (SAR) studies and further development. The protocol should adhere to guidelines from a recognized body such as the Clinical and Laboratory Standards Institute (CLSI).[15]
This assay exposes a standardized population of microorganisms to serial dilutions of the antimicrobial compound in a liquid growth medium. By identifying the lowest concentration at which no growth occurs, we can precisely quantify the compound's potency. This quantitative value is crucial for comparing different derivatives and benchmarking against existing drugs.
-
Preparation of Reagents and Compounds:
-
Prepare a 2x concentrated stock solution of each pyrazole derivative in cation-adjusted Mueller-Hinton Broth (MHB).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with sterile MHB to achieve a range of desired final concentrations. Typically, this involves adding 50 µL of MHB to all wells except the first column, then adding 100 µL of the 2x compound stock to the first well and serially diluting 50 µL across the plate.
-
-
Preparation of Standardized Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar well diffusion protocol.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized and diluted inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. This will bring the final volume to 100 µL and the compound concentrations to their final 1x values.
-
Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).
-
Seal the plate or use a lid and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Optionally, a growth indicator like resazurin can be added to aid in the determination. Viable cells will reduce blue resazurin to pink resorufin.[1]
-
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 9. protocols.io [protocols.io]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
The Versatile Scaffold: Applications of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules exhibiting a wide array of biological activities. Within this important class of heterocycles, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—an aldehyde for condensation reactions and an activatable chloro group for nucleophilic substitution—provides a rich platform for the synthesis of diverse and complex molecular architectures. This guide delves into the synthesis and application of this key intermediate, offering detailed protocols and insights for researchers engaged in the discovery of novel therapeutic agents.
The significance of pyrazole-based compounds in pharmacology is well-established, with numerous derivatives finding clinical application as anti-inflammatory, analgesic, antimicrobial, and anticancer drugs.[1][2] The title compound, this compound, serves as a crucial starting point for tapping into this vast therapeutic potential, enabling chemists to readily explore structure-activity relationships by modifying its core structure.
I. Synthetic Utility: A Gateway to Novel Heterocycles
The primary value of this compound lies in its role as a synthetic intermediate. The aldehyde group is a prime site for forming new carbon-nitrogen bonds, leading to a variety of derivatives, while the chloro group can be displaced to introduce further diversity.
A. Synthesis of the Core Scaffold
The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an active methylene group adjacent to a hydrazone.
Caption: Vilsmeier-Haack synthesis workflow.
Protocol 1: Synthesis of this compound
-
Rationale: This protocol employs the Vilsmeier-Haack reaction, which proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) that acts as the electrophile. The pyrazolone starting material is a suitable substrate for this formylation and concomitant chlorination at the C5 position.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 0.4 mol).
-
Cool the flask in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃, 0.4 mol) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 45 minutes to ensure the complete formation of the Vilsmeier reagent.
-
To this reagent, add 1,3-diphenyl-1H-pyrazol-5(4H)-one (0.08 mol) portion-wise, controlling any exotherm.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture in a water bath at 90 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto 500g of crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product and recrystallize from ethanol to afford pure this compound.[3]
-
B. Derivatization Pathways
The aldehyde functionality is a launchpad for numerous condensation reactions, most notably for the synthesis of Schiff bases and hydrazones, which are themselves valuable precursors to other heterocyclic systems like thiazolidinones.
Caption: Key derivatization pathways from the title compound.
Protocol 2: General Synthesis of Schiff Base Derivatives
-
Rationale: Schiff bases (or azomethines) are synthesized by the condensation of a primary amine with an aldehyde. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add the desired primary aromatic amine (1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.[5]
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.[5]
-
Protocol 3: General Synthesis of Thiazolidinone Derivatives from Hydrazones
-
Rationale: 4-Thiazolidinones are synthesized via the cyclocondensation of a hydrazone (or Schiff base) with a compound containing a thiol group and a carboxylic acid, typically thioglycolic acid. The reaction involves the nucleophilic attack of the thiol sulfur on the imine carbon, followed by an intramolecular cyclization via amide bond formation.
-
Procedure:
-
First, synthesize the required N'-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazide intermediate by refluxing the title aldehyde with an appropriate acid hydrazide in ethanol (similar to Protocol 2).[6]
-
In a round-bottom flask, take a mixture of the synthesized hydrazone (1.5 mmol) and thioglycolic acid (1.5 mmol).
-
Add a catalytic amount of anhydrous zinc chloride or a base like anhydrous sodium acetate in a suitable solvent such as ethanol or DMF.[7]
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting solid is filtered, washed with water, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol/DMF mixture) to obtain the desired thiazolidinone derivative.[7]
-
II. Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown promise across several therapeutic areas, leveraging the well-documented bioactivity of the pyrazole core.
A. Anticancer Activity
The pyrazole scaffold is a cornerstone in the design of anticancer agents.[8] Hybrids of 1,3-diphenyl-1H-pyrazole with other heterocyclic systems, such as benzimidazole, have demonstrated potent anti-proliferative activity against various human tumor cell lines. Although not direct derivatives of the title compound, these studies underscore the potential of the 1,3-diphenyl-pyrazole framework. For instance, certain pyrazole-benzimidazole hybrids have shown IC₅₀ values in the low micromolar range against lung, breast, and cervical cancer cell lines.[2] The mechanism often involves the induction of apoptosis and cell cycle arrest.[2]
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Pyrazole-Benzimidazole Hybrids | A549 (Lung) | 0.83 - 1.81 | [2] |
| MCF-7 (Breast) | 0.83 - 1.81 | [2] | |
| HeLa (Cervical) | 0.83 - 1.81 | [2] |
Table 1: Representative anticancer activities of related 1,3-diphenyl-pyrazole derivatives.
B. Antimicrobial Activity
Schiff bases and their metal complexes derived from pyrazole-4-carbaldehydes are frequently investigated for their antimicrobial properties.[9] The imine group (-C=N-) is crucial for their biological activity. Studies on Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde and their metal complexes have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Aspergillus niger.[9] In many cases, the antimicrobial activity is enhanced upon coordination with metal ions.[9]
| Derivative Class | Organism | Activity (MIC in µg/mL) | Reference |
| Pyrazole Carbothioamides | A. niger | 15 - 45 | [10] |
| A. flavus | 25 - 50 | [10] | |
| C. albicans | 60 - 90 | [10] | |
| Carbostyril-Pyrazoles | B. subtilis | (Potent Activity Reported) | [3] |
| S. typhi | (Potent Activity Reported) | [3] |
Table 2: Representative antimicrobial activities of related pyrazole derivatives. MIC values indicate Minimum Inhibitory Concentration.
C. Anti-inflammatory Activity
Pyrazole derivatives are famously known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor. The anti-inflammatory potential of novel pyrazole derivatives is often evaluated using in-vivo models like the carrageenan-induced paw edema assay in rats.[11] While specific data for derivatives of this compound is limited in the reviewed literature, the broader class of pyrazoles consistently demonstrates significant anti-inflammatory effects, often comparable to standard drugs like diclofenac sodium.[11][12] This activity is generally attributed to the inhibition of inflammatory mediators like prostaglandins.[13]
Conclusion
This compound is a high-value synthetic intermediate that provides a robust and efficient entry point into a diverse range of heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde and chloro functionalities make it an ideal scaffold for generating libraries of novel compounds for screening in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this versatile building block in the quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsionline.com [jpsionline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. | Semantic Scholar [semanticscholar.org]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Biologically Active Schiff Bases from Pyrazole-4-carbaldehydes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Pyrazole and Schiff Base Moieties
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, present in a multitude of clinically approved drugs such as the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant.[1] Pyrazoles are five-membered heterocyclic compounds prized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[2][3][4] When this privileged scaffold is chemically linked to a Schiff base (or imine) moiety (–C=N–), the resulting compounds often exhibit synergistic or enhanced biological activities.[3]
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] The azomethine group is critical for their biological activity and their ability to act as versatile ligands for metal complexation, further broadening their therapeutic potential.[1][3][7][8] This guide provides an in-depth exploration of the synthesis of Schiff bases derived from pyrazole-4-carbaldehydes, offering detailed mechanistic insights, robust experimental protocols, and a discussion of their applications for professionals in drug discovery and chemical synthesis.
Pillar 1: The Underlying Chemistry - Mechanism of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for optimizing reaction conditions, such as pH and catalyst choice. The process occurs in two primary, reversible steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[9][10]
-
Dehydration (Elimination): The hemiaminal is typically unstable and undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine).[9][11]
This reaction is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[11] However, excessive acidity can protonate the amine nucleophile, rendering it non-reactive. Therefore, the reaction is typically carried out in a slightly acidic medium (pH 4-6) to achieve an optimal rate.[9]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Pillar 2: Synthetic Methodologies & Protocols
The condensation reaction to form pyrazole-based Schiff bases can be achieved through several methods, ranging from traditional heating to modern energy-efficient techniques.
Methodology Overview
-
Conventional Refluxing: This is the most widely used method, involving heating the reactants in a suitable solvent for several hours. It is reliable and scalable.[12][13]
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner product formation.[14]
-
Ultrasound Irradiation: Sonication provides mechanical energy to facilitate the reaction, offering another efficient and green alternative to conventional heating.[6]
The choice of solvent is typically an alcohol, such as ethanol or methanol, as they effectively dissolve the reactants and are easily removed post-reaction.[12][13][14] A few drops of a catalyst, commonly glacial acetic acid, are often added to facilitate the reaction.[13]
Detailed Experimental Protocol 1: Conventional Synthesis via Reflux
This protocol describes the synthesis of a Schiff base from a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a substituted aromatic amine.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq, e.g., 0.0024 mol, 0.5 g)
-
Substituted Aromatic Amine (e.g., 4-methylaniline) (1.0 eq, 0.0024 mol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic amount, ~10 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Beakers, filter funnel, and filter paper
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the substituted aromatic amine (1.0 eq).[13]
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by a few drops (~10) of glacial acetic acid to catalyze the reaction.[13]
-
Reflux: Equip the flask with a reflux condenser and place it on a heating mantle. Heat the mixture to reflux (approximately 85°C for ethanol) with constant stirring.[13]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed. A typical reaction time is 6-8 hours.[12][13]
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. For many derivatives, the product will precipitate out of the solution. The cooling can be completed in a refrigerator overnight to maximize precipitation.[13]
-
Purification: Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: The resulting solid is then dried. If necessary, further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.[13] The final product's structure is confirmed using FT-IR, NMR, and Mass Spectrometry.
Caption: Workflow for conventional Schiff base synthesis.
Pillar 3: Data & Characterization
The success of the synthesis is validated through rigorous characterization. The formation of the imine bond is the key transformation to confirm.
Typical Spectroscopic Evidence:
-
FT-IR: Appearance of a strong absorption band in the range of 1600-1625 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and disappearance of the C=O stretch of the aldehyde and N-H stretches of the primary amine.[12][14]
-
¹H NMR: A characteristic singlet signal appears in the downfield region, typically between δ 8.0-9.0 ppm, which is assigned to the azomethine proton (–CH=N–).[13]
-
Mass Spectrometry (MS): The molecular ion peak [M⁺] in the mass spectrum will correspond to the calculated molecular weight of the target Schiff base.[12][14]
Table 1: Comparison of Synthesis Conditions and Outcomes
| Entry | Aldehyde Component | Amine Component | Method | Solvent | Catalyst | Time | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Reflux | Methanol | - | 8 h | 86 | [12] |
| 2 | 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Reflux | Methanol | - | 8 h | 88 | [12] |
| 3 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Methylaniline | Reflux | Ethanol | Acetic Acid | 6 h | High | [13] |
| 4 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted Anilines | Mild Conditions | - | - | - | Good | [15][16] |
| 5 | Substituted 1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Microwave | Ethanol | - | - | High | [14] |
Note: "High" and "Good" yields are as reported in the source literature where specific percentages were not provided in the abstract.
Applications in Drug Discovery
The fusion of pyrazole and Schiff base moieties creates molecules with significant therapeutic potential, targeting a wide array of diseases.
-
Antimicrobial Agents: Many pyrazole-based Schiff bases exhibit potent activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[16][17] Their mechanism often involves disrupting cellular processes crucial for pathogen survival.
-
Anticancer Activity: These compounds have shown promising cytotoxic effects against various human cancer cell lines, including lung, colon, and liver cancer.[2][6][18] Some derivatives act as inhibitors of key enzymes like dihydrofolate reductase (DHFR), which is vital for DNA synthesis in cancer cells.[16]
-
Anti-Inflammatory and Antioxidant Properties: The pyrazole scaffold is known for its anti-inflammatory effects, and Schiff base derivatives often retain or enhance this activity.[3][19]
-
Neurodegenerative Diseases: Recent studies have highlighted their potential as multi-target agents against Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE).[18]
-
Coordination Chemistry: The imine nitrogen and nearby heteroatoms make these compounds excellent ligands for forming stable complexes with metal ions. These metal complexes sometimes show enhanced biological activity compared to the free ligands.[1][8]
Conclusion
The synthesis of Schiff bases from pyrazole-4-carbaldehydes is a straightforward yet powerful strategy for generating structurally diverse molecules with significant biological potential. By understanding the underlying reaction mechanism and leveraging both conventional and modern synthetic techniques, researchers can efficiently produce libraries of these compounds for screening in drug discovery programs. The protocols and data presented in this guide serve as a reliable foundation for scientists aiming to explore this promising class of molecules.
References
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Schiff base - Wikipedia [en.wikipedia.org]
- 8. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Multi-Component Reactions Involving Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrazole-4-carbaldehydes in Multi-Component Reaction (MCR) Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the demand for efficient, diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone of this endeavor. MCRs embody the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing reaction steps.
Within this powerful class of reactions, pyrazole-4-carbaldehydes have carved out a niche as exceptionally versatile and valuable building blocks. The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in a variety of biological interactions. The strategic placement of a reactive carbaldehyde group at the 4-position of the pyrazole ring unlocks a plethora of MCR pathways, leading to the rapid assembly of complex, drug-like molecules with significant therapeutic potential. These resulting scaffolds often exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This comprehensive guide provides detailed application notes and protocols for key multi-component reactions involving pyrazole-4-carbaldehydes. We will delve into the mechanistic underpinnings of these reactions, offering not just procedural steps, but also the scientific rationale behind the experimental choices. This document is designed to empower researchers to leverage the synthetic power of pyrazole-4-carbaldehydes in their own drug discovery and development programs.
I. The Biginelli Reaction: Constructing Dihydropyrimidinone-Fused Pyrazoles
The Biginelli reaction is a classic MCR that has experienced a renaissance in recent years due to the diverse pharmacological activities of its dihydropyrimidinone (DHPM) products, which include calcium channel blockers and mitotic kinesin Eg5 inhibitors.[3][4] The incorporation of a pyrazole moiety via pyrazole-4-carbaldehyde introduces a valuable pharmacophore, often enhancing the biological activity of the resulting DHPMs.[5][6]
A. Mechanistic Rationale
The currently accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an acyl-iminium ion intermediate. This understanding is crucial for optimizing reaction conditions, as the choice of catalyst and solvent directly influences the formation and reactivity of this key intermediate.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the pyrazole-4-carbaldehyde and urea (or thiourea). The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the aldehyde, and the choice of a suitable acid catalyst (Brønsted or Lewis acid) is critical to promote the formation of the reactive N-acyliminium ion.
-
Nucleophilic Attack: The β-ketoester (e.g., ethyl acetoacetate) exists in equilibrium with its enol form. The enol tautomer acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization via nucleophilic attack of the terminal amino group of the urea moiety onto the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidinone ring system.
Below is a diagrammatic representation of the Biginelli reaction workflow.
// Nodes start [label="Start: Reactant Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Pyrazole-4-carbaldehyde\n+ β-ketoester\n+ Urea/Thiourea", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_addition [label="Add Catalyst\n(e.g., HCl, Lewis Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; heating [label="Heat Reaction Mixture\n(Reflux)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitoring [label="Monitor Reaction\n(TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(Precipitation)", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product:\nPyrazolyl-dihydropyrimidinone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants [label="1. Combine"]; reactants -> catalyst_addition [label="2. Catalyze"]; catalyst_addition -> heating [label="3. Initiate"]; heating -> monitoring [label="4. Control"]; monitoring -> workup [label="5. Isolate"]; workup -> purification [label="6. Purify"]; purification -> product [label="7. Characterize"]; }
Caption: Workflow for the Biginelli synthesis of pyrazolyl-dihydropyrimidinones.B. Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a representative procedure for the Biginelli reaction using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in 25 mL of absolute ethanol.
-
To this stirred mixture, add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain this temperature for 1.5 to 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of crushed ice with constant stirring.
-
A precipitate will form. Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Neutralize any residual acid by washing the solid with a saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the pure 5-ethoxycarbonyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
C. Data Summary: Biginelli Reaction with Various Pyrazole-4-carbaldehydes
| Entry | Pyrazole-4-carbaldehyde Substituent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl | Conc. HCl | Ethanol | 1.5-2 | Good | |
| 2 | 1-Phenyl-3-(p-tolyl) | POCl3/DMF | N/A | 2 | Good | |
| 3 | 1-(4-chlorophenyl)-3-phenyl | POCl3/DMF | N/A | - | Good | [7] |
| 4 | General Aromatic | Urea/Thiourea | Solvent-free | - | High | [8] |
II. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
The synthesis of pyrano[2,3-c]pyrazoles is a prominent example of a four-component reaction where pyrazole-4-carbaldehydes serve as a pivotal starting material. This reaction rapidly generates highly functionalized heterocyclic systems that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[9][10]
A. Mechanistic Rationale
The formation of the pyrano[2,3-c]pyrazole scaffold proceeds through a domino sequence of reactions, typically catalyzed by a base like piperidine or an organocatalyst such as starch solution.[1]
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the pyrazole-4-carbaldehyde and an active methylene compound, such as malononitrile. This step forms a highly electrophilic pyrazolyl-ylidene malononitrile intermediate.
-
Pyrazolone Formation: Concurrently, the β-ketoester (e.g., ethyl acetoacetate) reacts with hydrazine hydrate to form a 3-methyl-5-pyrazolone intermediate in situ.
-
Michael Addition: The pyrazolone intermediate, acting as a nucleophile, undergoes a Michael addition to the electron-deficient double bond of the pyrazolyl-ylidene malononitrile.
-
Intramolecular Cyclization and Tautomerization: The final steps involve an intramolecular cyclization, where the hydroxyl group of the pyrazolone attacks the nitrile group, followed by tautomerization to yield the stable, aromatic 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product.
The mechanistic pathway is visualized in the following diagram:
// Nodes reactants [label="Pyrazole-4-carbaldehyde\n+ Malononitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; knoevenagel [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Pyrazolyl-ylidene\nmalononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; reactants2 [label="Ethyl Acetoacetate\n+ Hydrazine Hydrate", fillcolor="#FFFFFF", fontcolor="#202124"]; pyrazolone_formation [label="Pyrazolone Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="3-Methyl-5-pyrazolone", fillcolor="#F1F3F4", fontcolor="#202124"]; michael [label="Michael Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular Cyclization\n& Tautomerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pyrano[2,3-c]pyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactants -> knoevenagel; knoevenagel -> intermediate1; reactants2 -> pyrazolone_formation; pyrazolone_formation -> intermediate2; intermediate1 -> michael; intermediate2 -> michael; michael -> cyclization; cyclization -> product; }
Caption: Mechanistic pathway for the four-component synthesis of pyrano[2,3-c]pyrazoles.B. Experimental Protocol: Synthesis of 6-Amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol outlines a general and environmentally friendly procedure for the synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium.[11]
Materials:
-
Hydrazine hydrate (96%)
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde)
-
Malononitrile
-
Triethylamine
-
Water
-
Ethyl acetate
-
Hexane
-
Ethanol
Procedure:
-
In a flask, prepare a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol).
-
To this mixture, add the pyrazole-4-carbaldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature.
-
Stir the reaction mixture vigorously in an open atmosphere for approximately 20 minutes. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Further wash the solid with a mixture of ethyl acetate/hexane (20:80) to remove non-polar impurities.
-
Purify the product by recrystallization from ethanol to yield the pure 6-amino-3-methyl-4-(pyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
C. Data Summary: Catalysts and Conditions for Pyrano[2,3-c]pyrazole Synthesis
| Entry | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Starch Solution | Water | Reflux | 15-25 min | 89-96 | |
| 2 | Triethylamine | Water | Room Temp | 20 min | High | [11] |
| 3 | Piperidine | Ethanol | Reflux | 2-2.5 h | Good | [12] |
| 4 | CoCeO2 NPs | Water | Reflux | 30-45 min | 88-95 | [13] |
| 5 | Taurine | Water | 80 °C | 2 h | 85-92 | [1] |
| 6 | Co3O4 NPs | Water/Ethanol (1:1) | Room Temp | 30-45 min | 83-96 | [14] |
III. The Ugi Reaction: A Gateway to Peptidomimetic Pyrazole Scaffolds
The Ugi four-component reaction (U-4CR) is one of the most powerful and versatile MCRs, enabling the rapid synthesis of α-acylamino carboxamides, which are valuable peptidomimetics. The use of pyrazole-4-carbaldehyde in the Ugi reaction allows for the incorporation of the pyrazole scaffold into these peptide-like structures, opening up new avenues for the design of novel therapeutic agents.
A. Mechanistic Rationale
The Ugi reaction mechanism is a fascinating cascade of reversible and irreversible steps that efficiently assemble the four components.
-
Imine/Iminium Ion Formation: The reaction commences with the condensation of the pyrazole-4-carbaldehyde and an amine to form an imine. In the presence of the carboxylic acid component, the imine is protonated to form a more electrophilic iminium ion.
-
Nucleophilic Attack of Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the iminium ion to form a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The reaction is driven to completion by the irreversible Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen atom, to yield the stable α-acylamino carboxamide product.
A diagram of the Ugi reaction workflow is presented below.
// Nodes start [label="Start: Reactant Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Pyrazole-4-carbaldehyde\n+ Amine\n+ Carboxylic Acid\n+ Isocyanide", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_addition [label="Add Solvent\n(e.g., Methanol, Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; stirring [label="Stir at Room Temp\n(or with heating)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up\n(Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product:\nPyrazolyl-α-acylamino\ncarboxamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants [label="1. Combine"]; reactants -> solvent_addition [label="2. Dissolve"]; solvent_addition -> stirring [label="3. React"]; stirring -> workup [label="4. Isolate"]; workup -> purification [label="5. Purify"]; purification -> product [label="6. Characterize"]; }
Caption: General workflow for the Ugi four-component synthesis.B. Experimental Protocol: General Procedure for the Ugi Reaction with Pyrazole-4-carbaldehyde
This protocol provides a general framework for performing the Ugi reaction. The specific reactants and conditions can be varied to generate a library of compounds.[15]
Materials:
-
Pyrazole-4-carbaldehyde (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde) (1 mmol)
-
Primary or secondary amine (e.g., aniline) (1 mmol)
-
Carboxylic acid (e.g., benzoic acid) (1 mmol)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1 mmol)
-
Methanol (or another suitable solvent like water)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
10% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 mmol), amine (1 mmol), and carboxylic acid (1 mmol) in a suitable solvent such as methanol (5-10 mL).
-
Add the isocyanide (1 mmol) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with a saturated NaHCO3 solution and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with 10% HCl solution and then with a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure α-acylamino carboxamide derivative.
IV. Biological Significance and Applications in Drug Discovery
The pyrazole-containing heterocyclic compounds synthesized via these MCRs are of significant interest to drug development professionals due to their wide range of biological activities.
-
Anticancer Activity: Dihydropyrimidinone derivatives of pyrazole have shown promising anticancer activity.[3][6] For instance, certain pyrazolyl-dihydropyrimidinones have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer).[3] The mechanism of action is often attributed to the inhibition of key cellular targets like mitotic kinesin Eg5.[4]
-
Antimicrobial Activity: Pyrano[2,3-c]pyrazoles are well-documented for their antibacterial and antifungal properties.[10][16] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The dense functionalization achievable through the four-component synthesis allows for the fine-tuning of their antimicrobial spectrum and potency.
-
Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory properties, and compounds synthesized via MCRs are no exception. For example, certain pyrazolyl-methylene-pyrimidine-triones have been identified as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[17]
V. Conclusion: A Powerful Platform for Innovation
Multi-component reactions involving pyrazole-4-carbaldehydes represent a robust and efficient platform for the synthesis of diverse and biologically relevant heterocyclic compounds. The Biginelli, pyrano[2,3-c]pyrazole synthesis, and Ugi reactions provide rapid access to complex molecular architectures that are primed for drug discovery applications. By understanding the underlying mechanisms and utilizing the detailed protocols provided, researchers can effectively harness the power of these reactions to accelerate the development of new therapeutic agents. The continued exploration of novel catalysts, reaction conditions, and pyrazole-4-carbaldehyde derivatives will undoubtedly lead to the discovery of new and improved drug candidates in the future.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. raijmr.com [raijmr.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. ckthakurcollege.net [ckthakurcollege.net]
- 14. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]
- 15. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Microbial Activity of Pyrano [2,3-C] Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Methods in Pyrazole Synthesis and Modification
Introduction: The Pyrazole Scaffold and the Advent of Flow Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of blockbuster drugs, including the anti-inflammatory celecoxib, and various potent fungicides and herbicides.[1][3] Traditionally, the synthesis of pyrazoles has been dominated by batch processing methods.[4] While effective, these conventional approaches often grapple with challenges related to reaction efficiency, scalability, and safety, particularly when dealing with hazardous intermediates or highly exothermic reactions.[1][4]
Flow chemistry, or continuous flow processing, has emerged as a transformative technology that addresses many of the limitations of batch synthesis.[1][5] By conducting chemical reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[4][6] This precise control leads to enhanced safety, improved yields, and greater reproducibility.[5] The small reactor volumes inherent to flow systems are particularly advantageous for handling hazardous reagents and unstable intermediates, as only a small amount of material is reacting at any given moment.[7][8] This guide provides an in-depth exploration of flow chemistry methodologies for the synthesis and subsequent modification of pyrazoles, complete with detailed protocols for key transformations.
Core Synthetic Strategies for Pyrazole Synthesis in Continuous Flow
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr-Type Synthesis)
The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most common methods for constructing the pyrazole ring.[9][10] In a flow chemistry setup, this reaction can be significantly accelerated and rendered safer, especially when dealing with potentially unstable hydrazine derivatives.[4][8] The ability to operate at elevated temperatures and pressures in a controlled manner allows for rapid reaction optimization and high throughput.[11]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, which is crucial for controlling the exothermicity of the condensation reaction.[12]
-
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions (temperature, residence time, stoichiometry) to quickly identify the optimal parameters for yield and purity.[5][13]
-
Improved Safety: By minimizing the volume of reagents being reacted at any one time, the risks associated with handling potentially hazardous hydrazines and diazonium salts (in related syntheses) are significantly reduced.[4][8]
This protocol describes the synthesis of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-3-carboxylate from the corresponding 1,3-dicarbonyl compound and phenylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (Substrate A)
-
Phenylhydrazine (Substrate B)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Flow Chemistry System (e.g., Uniqsis FlowSyn™ or similar) equipped with a pump, reactor coil, and back pressure regulator.[13]
Stock Solutions:
-
Solution A: 0.20 M 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in DMF.[13]
-
Solution B: 0.20 M Phenylhydrazine with 1M HCl in DMF.[13]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 3. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. galchimia.com [galchimia.com]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic step. We move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and improve your yield and purity.
Introduction: The Vilsmeier-Haack Approach
The synthesis of this compound is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[1][2] This reaction formylates an electron-rich aromatic ring—in this case, the C4 position of the pyrazole precursor—using a specialized electrophile known as the Vilsmeier reagent.[3][4] The typical starting material is 1,3-diphenyl-1H-pyrazol-5(4H)-one (also known as 1,3-diphenyl-5-pyrazolone). The reaction not only adds the formyl group but also replaces the hydroxyl group at the C5 position with a chlorine atom.
Understanding the mechanism is the first step to mastering the reaction and troubleshooting any issues that may arise.
Reaction Mechanism: Vilsmeier-Haack Formylation of 1,3-diphenyl-5-pyrazolone
The process can be broken down into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution and chlorination of the pyrazole ring.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, which is the active Vilsmeier reagent.[3]
-
Electrophilic Attack and Formylation: The electron-rich C4 position of the pyrazolone tautomer attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis during work-up yield the desired carbaldehyde. The hydroxyl group at C5 is concurrently replaced by a chlorine atom from the POCl₃.
Caption: High-level overview of the Vilsmeier-Haack reaction stages.
Troubleshooting Guide & Yield Optimization (Q&A)
This section addresses specific experimental issues in a question-and-answer format.
Category A: Reagent Preparation and Reaction Conditions
Question 1: My reaction mixture turned dark brown/black immediately after adding the pyrazolone. Is this normal?
Answer: While some color change is expected, an immediate turn to a dark, tar-like consistency often indicates that the reaction temperature is too high during the initial addition. The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent and its initial reaction with the substrate.
Expert Advice:
-
Pre-form the Vilsmeier Reagent: Add POCl₃ dropwise to DMF at 0°C (ice bath) and stir for 20-30 minutes before adding the pyrazolone.[5] This allows the exothermic reagent formation to complete under controlled conditions.
-
Controlled Substrate Addition: Add the 1,3-diphenyl-5-pyrazolone substrate portion-wise or as a solution in a minimal amount of DMF, ensuring the internal temperature does not rise uncontrollably.
-
Solvent Choice: While DMF is the reactant, using it as the sole solvent is standard. Ensure it is anhydrous, as water will quench the Vilsmeier reagent.
Question 2: What is the optimal stoichiometry of DMF to POCl₃? I've seen different ratios reported.
Answer: This is a critical parameter that directly impacts yield. Using an excess of the Vilsmeier reagent is necessary for driving the reaction to completion. A significant excess of POCl₃, however, can lead to more aggressive side reactions and purification difficulties.
Scientific Rationale:
-
A stoichiometric deficiency of the Vilsmeier reagent will result in incomplete conversion of the starting material.
-
A moderate excess (e.g., 2-5 equivalents of POCl₃ relative to the pyrazolone) is often optimal.[6] This ensures enough reagent is present for both formylation and chlorination.
-
A large excess can sometimes improve yield in stubborn cases but may require more rigorous purification to remove phosphorus byproducts. One study noted that increasing POCl₃ from 2 to 10 equivalents improved the yield of a similar pyrazole carbaldehyde from 60% to 90%.[7]
Comparative Table of Reported Reaction Conditions:
| Substrate | DMF (equiv.) | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-dimethyl-1H-pyrazol-5(4H)-one | ~2.0 | 3.0 | 90 | 4 | N/A | [5] |
| 1,3-disubstituted-5-chloropyrazoles | 5.0 | 2.0 | 120 | 2 | 55 | [6] |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | N/A (DMF as solvent) | ~3.0 | Reflux (1.5h) | 1.5 | 80 | [8] |
| Substituted Phenylhydrazones | N/A (DMF as solvent) | 2.5 | 0 to RT | 2-5 | Good | [9] |
Category B: Low Yield and Side Product Formation
Question 3: My TLC shows a significant amount of starting material remaining even after prolonged heating. What's wrong?
Answer: This points to an incomplete reaction. Assuming your reagents are of good quality (especially anhydrous DMF and fresh POCl₃), the issue likely lies with reaction temperature or time.
Troubleshooting Workflow:
Caption: A decision-making flow for addressing incomplete reactions.
Expert Advice:
-
Temperature: While reagent formation is done at 0°C, the formylation step typically requires heating. A temperature range of 80-120°C is common.[6][10] If you are running the reaction at a lower temperature (e.g., 60-70°C), it may proceed very slowly.
-
Reaction Time: These reactions can take anywhere from 2 to 12 hours.[7][10] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.
Question 4: I have a major side product that is difficult to separate from my desired aldehyde. What could it be?
Answer: In Vilsmeier-Haack reactions, several side products are possible, often arising from incomplete reaction or alternative reaction pathways.
Common Side Products:
-
Non-formylated 5-chloropyrazole: If the formylation at C4 fails but the chlorination at C5 succeeds, you will isolate 5-chloro-1,3-diphenyl-1H-pyrazole. This suggests the Vilsmeier reagent may have been less reactive, possibly due to moisture.
-
Dimerization/Polymerization Products: Under excessively harsh conditions (very high temperatures), complex side reactions can lead to tar formation.
-
Incomplete Chlorination: A 4-formyl-1,3-diphenyl-1H-pyrazol-5-ol could potentially form if the chlorination step is inefficient, although this is less common as the conditions strongly favor chlorination.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and DMF is of an anhydrous grade.
-
Temperature Control: Do not overheat the reaction. Use a temperature that allows for a steady conversion rate without promoting decomposition.
-
Stoichiometry Optimization: As discussed in Q2, ensure you have a sufficient excess of the Vilsmeier reagent to drive both formylation and chlorination to completion.
Category C: Work-up and Purification
Question 5: My product oiled out during work-up and is proving difficult to crystallize. How can I get a solid product?
Answer: This is a very common issue. The crude product often contains residual DMF, phosphorus byproducts, and other impurities that can act as crystallization inhibitors.
Best Practices for Work-up and Purification:
-
Quenching: The reaction is quenched by pouring the cooled reaction mixture slowly into a large volume of crushed ice or ice-cold water.[1][5][8] This must be done carefully in a well-ventilated fume hood due to the exothermic and gas-evolving nature of quenching POCl₃.
-
Neutralization: After quenching, the acidic solution must be neutralized. A solution of sodium hydroxide or sodium bicarbonate is typically used to bring the pH to ~7.[5] This step is crucial as it precipitates the organic product.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).[5]
-
Washing: Wash the combined organic layers with water and then brine to remove residual salts and water-soluble impurities.
-
Crystallization:
-
Solvent Choice: Ethanol is a commonly reported and effective solvent for recrystallization.[1][8][11]
-
Purity is Key: If the product still refuses to crystallize, it is likely impure. Consider a rapid filtration through a plug of silica gel (eluting with a non-polar solvent like hexanes/ethyl acetate) to remove baseline impurities before attempting recrystallization again.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, use a seed crystal to initiate crystallization.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use other Vilsmeier reagents, like those from oxalyl chloride or phosgene?
-
While other reagents can form chloroiminium salts from DMF, POCl₃ is the most common, cost-effective, and well-documented reagent for this specific transformation. It conveniently acts as both the activating agent for DMF and the chlorinating agent for the C5 position. Using other reagents would require significant re-optimization.
-
-
FAQ 2: Is this reaction scalable?
-
Yes, the Vilsmeier-Haack reaction is widely used in industrial synthesis. However, careful attention must be paid to heat management during the addition of reagents and the quenching step, as these are highly exothermic.
-
-
FAQ 3: My starting material is not 1,3-diphenyl-5-pyrazolone. Will this procedure still work?
-
The Vilsmeier-Haack reaction is versatile for formylating electron-rich heterocycles.[12][13] If you have a 1,3-diphenylpyrazole that is unsubstituted at the C4 position, this reaction should effectively introduce a formyl group there. If your pyrazole lacks the C5-hydroxyl group (i.e., you start with 1,3-diphenylpyrazole), the reaction will only perform C4-formylation, and you will not get the C5-chloro substitution.
-
Detailed Experimental Protocol
This protocol is a synthesized example based on common procedures reported in the literature.[1][5][8]
Materials:
-
1,3-diphenyl-1H-pyrazol-5(4H)-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
Ethyl acetate
-
Ethanol
-
Sodium hydroxide (or Sodium bicarbonate) solution
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5-10 equivalents based on the pyrazolone). Cool the flask to 0°C in an ice-salt bath.
-
Add POCl₃ (3.0 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, stir the resulting mixture at 0°C for an additional 20 minutes.
-
Reaction: Add 1,3-diphenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise to the pre-formed Vilsmeier reagent.
-
After the addition, slowly allow the reaction mixture to warm to room temperature, then heat it in an oil bath to 90°C.
-
Maintain the reaction at 90°C for 2-4 hours, monitoring its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water (approx. 10x the volume of the reaction mixture).
-
Slowly and carefully pour the reaction mixture into the crushed ice.
-
Neutralize the acidic slurry by slowly adding a cold aqueous solution of NaOH until the pH is approximately 7. A solid precipitate should form.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude solid from hot ethanol to afford pure this compound as a solid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of pyrazole substrates. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Question 1: My reaction shows low or no conversion to the desired 4-formylpyrazole. What's going wrong?
Answer:
This is a common issue that typically points to insufficient reactivity of your pyrazole substrate or suboptimal reaction conditions. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the pyrazole ring.[1][2][3]
Probable Causes & Solutions:
-
Deactivating Substituents: Strong electron-withdrawing groups (EWGs) such as nitro, cyano, or certain aryl groups on the pyrazole ring significantly reduce its nucleophilicity, hindering the attack on the Vilsmeier reagent.[4][5]
-
Scientific Rationale: The pyrazole ring must be electron-rich enough to attack the electrophilic chloroiminium salt (the Vilsmeier reagent).[3][6] EWGs diminish this electron density, making the reaction sluggish or preventing it altogether. For instance, pyrazoles bearing nitrophenyl substituents have shown very low reactivity.[4][5]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For deactivated substrates, higher temperatures are often necessary. A study on 5-chloro-1H-pyrazoles found that increasing the temperature from 70°C to 120°C was crucial for successful formylation.[4]
-
Increase Reagent Stoichiometry: Using a larger excess of both DMF and POCl₃ can increase the concentration of the active Vilsmeier reagent, helping to drive the reaction forward. The optimal conditions for 5-chloropyrazoles were found to be 6 equivalents of DMF and 4 equivalents of POCl₃.[4]
-
Consider Alternative Formylation Methods: If the Vilsmeier-Haack reaction fails, consider other formylation techniques like the Duff reaction or lithiation followed by quenching with DMF for highly deactivated systems.
-
-
-
Unsubstituted N1-Position: 1H-pyrazoles (those with a hydrogen on the N1 nitrogen) often fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[7]
-
Scientific Rationale: The acidic N-H proton can react with the Vilsmeier reagent or other basic species in the mixture, leading to the formation of unreactive pyrazolate anions or other intermediates.
-
Troubleshooting Steps:
-
Protect the N1-Position: Before attempting formylation, protect the N1 position with a suitable group (e.g., methyl, benzyl, or phenyl). This ensures the pyrazole ring remains sufficiently nucleophilic for the C4-formylation to proceed.[7]
-
-
Data Summary: Effect of Conditions on Deactivated Pyrazoles
The following table, adapted from Popov, A. V. et al., illustrates the optimization process for a deactivated 5-chloropyrazole substrate.[4]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield of 4-formylpyrazole (%) |
| 1 | 1:excess:excess | 70 | 2 | No Product |
| 2 | 1:2:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
| 4 | 1:6:4 | 120 | 1 | 67 |
Question 2: I've isolated a product with an unexpected chlorine atom and no hydroxyl group. What happened?
Answer:
You are likely observing a chlorination side reaction, which is common when the pyrazole substrate contains a hydroxyl group, particularly a hydroxyalkyl substituent.
Probable Cause & Solutions:
-
Chlorination by POCl₃/Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is a potent chlorinating agent. When a hydroxyl group is present on a side chain (e.g., a 2-hydroxyethyl group at the N1 position), it can be converted to a chloride by the excess reagent in the reaction mixture.[5][8]
-
Scientific Rationale: The Vilsmeier reagent itself, or residual POCl₃, can react with the alcohol. The reaction proceeds through the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion in an Sₙ2-type reaction. This process can occur concurrently with the C4-formylation.[5][8]
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Before the Vilsmeier-Haack reaction, protect the hydroxyl group with an acid-stable protecting group that can be removed later (e.g., a silyl ether like TBDMS or a benzyl ether).
-
Modify the Vilsmeier Reagent: Consider forming the Vilsmeier reagent from DMF and a non-chlorinating acid chloride like oxalyl chloride.[9] However, this may alter the reactivity and require re-optimization.
-
Control Stoichiometry: Use the minimum necessary amount of POCl₃ to form the Vilsmeier reagent (typically a slight excess over DMF, e.g., 1.1 equivalents) to minimize the amount of free chlorinating agent.
-
-
Mechanism: Concurrent Formylation and Chlorination
Caption: Workflow showing concurrent formylation and side-chain chlorination.
Question 3: My reaction produced a mixture of isomers or an unexpected vinylpyrazole derivative. How can I improve regioselectivity?
Answer:
Regioselectivity is a critical aspect of pyrazole formylation. While formylation typically occurs at the electron-rich C4 position, certain substrates can lead to other products through competing reaction pathways.[10][11]
Probable Causes & Solutions:
-
Formylation of an N-Aryl Substituent: If your pyrazole has an electron-rich N-phenyl group (e.g., an aniline or phenol derivative), formylation can occur on that ring instead of the pyrazole ring, especially if the pyrazole ring itself is deactivated.[11]
-
Scientific Rationale: The Vilsmeier-Haack reaction targets the most electron-rich position in the molecule. An activated N-phenyl ring can be more nucleophilic than a substituted pyrazole ring.
-
Troubleshooting Steps:
-
Protect the N-Aryl Group: If the N-aryl group has activating substituents (like -OH or -NH₂), protect them before formylation.
-
Modify Pyrazole Substituents: Introduce electron-donating groups onto the pyrazole ring at C3 or C5 to enhance its reactivity over the N-aryl substituent.
-
-
-
Dehydrochlorination and Subsequent Formylation: This is a specific side reaction observed with substrates bearing a haloalkyl group, such as a 1-chloroethyl group at the C3 position.[4][5]
-
Scientific Rationale: Under the heating conditions of the reaction, elimination of HCl can occur to form a vinyl intermediate. This newly formed double bond is electron-rich and can be formylated by the Vilsmeier reagent, leading to a bis-formylated or vinyl-formylated side product.[5]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for C4-formylation to disfavor the elimination pathway.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired product is formed to prevent the subsequent elimination and second formylation.
-
-
Mechanism: Dehydrochlorination Side Reaction
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Purification of Pyrazole-4-Carbaldehyde Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of pyrazole-4-carbaldehyde and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these critical heterocyclic building blocks. Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, but their purification can present unique challenges.[1][2][3] This guide provides in-depth, field-proven insights into troubleshooting common issues and offers robust protocols to ensure you achieve the desired purity and yield for your downstream applications.
Purification Strategy Workflow
The selection of an appropriate purification technique is contingent on the physical state of your crude product, its purity level, and the scale of your reaction. This workflow provides a logical decision-making process to guide your strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of pyrazole-4-carbaldehyde products in a question-and-answer format.
Q1: My product is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?
A1: Streaking is a frequent issue when purifying nitrogen-containing heterocycles like pyrazoles on standard silica gel.[4]
-
Causality: The root cause is the strong ionic interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the compound to "stick" to the stationary phase and move unevenly, resulting in a streak rather than a compact spot.
-
Solutions:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.[4]
-
Triethylamine (Et₃N): Add 0.5-2.0% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase. It will compete for the acidic sites, allowing your product to elute cleanly.
-
Ammonia in Methanol: Using a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent (e.g., in a DCM/MeOH system) is also highly effective.
-
-
Reduce Sample Concentration: You may be overloading the plate. Try spotting a more dilute solution of your crude product.[4]
-
Alternative Stationary Phases: If streaking persists, consider a different stationary phase.[4]
-
Alumina (Basic or Neutral): Alumina lacks the strong acidic character of silica and can provide excellent separation for basic compounds.
-
Reverse-Phase Silica (C18): This non-polar stationary phase is ideal for purifying highly polar compounds that have intractable interactions with silica.
-
-
Q2: After the Vilsmeier-Haack reaction work-up, my crude product is a dark, oily residue that refuses to crystallize. What should I do?
A2: This "oiling out" phenomenon is common and typically indicates the presence of significant impurities that depress the melting point and inhibit the formation of a crystal lattice.[5] The Vilsmeier-Haack reaction, while effective, can generate by-products.[6][7]
-
Causality: Impurities such as unreacted starting materials, regioisomers, or polymeric substances formed under the reaction conditions interfere with crystallization. The product may also be too soluble in the residual solvent.
-
Solutions:
-
Abandon Direct Crystallization: Do not waste time trying to force the oil to crystallize. The most robust path forward is purification by column chromatography.[1][8] This will remove the impurities that are preventing crystallization.
-
Solvent Trituration: Before chromatography, you can attempt to solidify the product by trituration. Add a solvent in which your product is expected to be poorly soluble but the oily impurities are soluble (e.g., cold diethyl ether or a hexane/ether mixture). Vigorously stir or sonicate the mixture. This can sometimes crash out the product as a solid, which can then be filtered and further purified.
-
Post-Chromatography Crystallization: After column chromatography, the fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can then be easily recrystallized to achieve high analytical purity.
-
Q3: My purified pyrazole-4-carbaldehyde is a white solid, but it turns yellow/brown upon storage. Why is this happening and is it a problem?
A3: The discoloration indicates product degradation, which is a significant concern for both storage and subsequent reactions.
-
Causality: The primary cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid.[4][9] This process can be accelerated by exposure to air (oxygen), light, and trace impurities.
-
Solutions:
-
Proper Storage: The stability of your purified product is paramount. Store it in a tightly sealed vial under an inert atmosphere (nitrogen or argon is ideal).[10][11] For long-term storage, refrigeration at 2-8°C is strongly recommended.[2][10][11][12]
-
Re-purification: If the material has already discolored, it contains the carboxylic acid impurity. For many applications, this may not be acceptable. The product can be re-purified. A simple method is to dissolve the material in a solvent like ethyl acetate and wash the solution with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity.[9] After washing and drying the organic layer, the solvent can be evaporated to recover the purified aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis of a pyrazole-4-carbaldehyde?
A1: Besides unreacted starting materials (e.g., the parent pyrazole or hydrazone precursor), the most common impurities include:
-
Regioisomers: Depending on the substitution pattern of the starting pyrazole, formylation can sometimes occur at other positions on the ring.
-
By-products: The Vilsmeier-Haack reaction can sometimes lead to the formation of chlorinated or other minor by-products.[7]
-
Oxidation Product: The corresponding pyrazole-4-carboxylic acid is a very common impurity, often formed during the aqueous work-up or subsequent storage.[4]
-
Residual DMF: Dimethylformamide (DMF) is a high-boiling solvent and can be difficult to remove completely. It is often visible in the ¹H NMR spectrum as singlets around 8.0, 2.9, and 2.7 ppm.
Q2: Which purification technique is generally considered the best for pyrazole-4-carbaldehydes?
A2: There is no single "best" method; the choice is dictated by your specific circumstances.
-
Column Chromatography: This is the most versatile and reliable method for achieving high purity, especially when dealing with complex impurity profiles or oily products.[1][8][13] It is the gold standard for small- to medium-scale laboratory preparations.
-
Recrystallization: If your crude product is a solid and relatively pure (>85-90%), recrystallization is an excellent and scalable technique for removing minor impurities and achieving analytical purity.[5][14] It is often more time- and cost-effective than chromatography for large quantities.
Q3: What are some good starting solvent systems for purification?
A3: The polarity of your specific pyrazole-4-carbaldehyde derivative will determine the optimal solvent system. However, here are some excellent starting points.
| Technique | Common Solvents & Systems | Rationale & Tips |
| TLC/Column Chromatography | Hexane / Ethyl Acetate (EtOAc) | A workhorse system. Start with 80:20 Hexane:EtOAc and increase polarity as needed. |
| Dichloromethane (DCM) / Methanol (MeOH) | Excellent for more polar derivatives. A 2% MeOH in DCM eluent is a good starting point.[1] Remember to add Et₃N if streaking occurs. | |
| Recrystallization | Ethanol or Isopropanol | Good general-purpose solvents for moderately polar solids.[5] |
| Ethyl Acetate / Hexane | A powerful mixed-solvent system. Dissolve in minimal hot EtOAc, then add Hexane dropwise until turbidity persists. Cool slowly.[5] | |
| Ethanol / Water | Ideal for polar pyrazoles. Dissolve in hot ethanol and add hot water until the solution becomes cloudy, then clarify with a drop of ethanol and cool.[5] |
Standard Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of a crude pyrazole-4-carbaldehyde product that is an oil or a highly impure solid.
-
Prepare the Column: Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Prepare the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Add a small amount of silica gel to this solution (this is called "dry loading"). Evaporate the solvent completely until you have a dry, free-flowing powder of your crude product adsorbed onto the silica. This prevents band broadening.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer. Gently add a small layer of sand on top to protect the sample layer during solvent addition.
-
Elute the Column: Fill the column with the eluent. Using positive pressure (flash chromatography), begin eluting the column with the low-polarity solvent.
-
Run the Gradient: Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., move from 5% EtOAc to 10%, 20%, etc.). Crucially, if you observed streaking on your analytical TLC, ensure your mobile phase contains 0.5-1.0% triethylamine throughout the entire run.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified pyrazole-4-carbaldehyde.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is ideal for purifying a solid product that is soluble in one solvent (the "good" solvent) but insoluble in another (the "bad" solvent), where the two solvents are miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol. Add the hot solvent portion-wise until the solid just dissolves.
-
Add Anti-Solvent: While the solution is still hot, add hot water (the "bad" solvent) dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-solubilize: Add a few drops of hot ethanol to make the solution clear again. This ensures you are not trapping impurities.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Induce Crystallization (If Necessary): If no crystals form, gently scratch the inside of the flask below the solvent line with a glass rod or add a tiny seed crystal of pure product.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolate and Wash: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. 1H-pyrazole-4-carbaldehyde | High-Purity Reagent [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. degres.eu [degres.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7 [m.chemicalbook.com]
- 11. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 12. 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | FP12071 [biosynth.com]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these reactions. This resource is structured to help you troubleshoot common issues and optimize your reaction conditions for higher yields, better purity, and predictable outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during your pyrazole synthesis experiments. Each issue is presented in a question-and-answer format, providing not only a solution but also an explanation of the chemical reasoning behind the recommended adjustments.
Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the most likely causes and how can I improve it?
Low yields in the Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, are a common challenge. The root cause often lies in suboptimal reaction kinetics, side reactions, or product degradation.
Possible Causes & Solutions:
-
Inadequate Catalyst Activity: The Knorr synthesis is typically acid-catalyzed.[1][2] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[1] If the acid is too weak or used in insufficient amounts, the reaction will be sluggish.
-
Troubleshooting Steps:
-
Catalyst Screening: While glacial acetic acid is common, consider screening other weak acids.[3] For certain substrates, stronger acids like p-toluenesulfonic acid (p-TSA) might be beneficial, but use with caution as they can promote side reactions.
-
Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol%. Titrate the amount to find the optimal loading for your specific substrates.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing the reaction rate.
-
Troubleshooting Steps:
-
Solvent Polarity: Polar protic solvents like ethanol are standard. However, for some substrates, aprotic dipolar solvents like DMF or NMP have been shown to give better results.[4]
-
Water Scavenging: The reaction releases two molecules of water. In some cases, the presence of water can lead to reversible reactions or side products. Consider using a Dean-Stark apparatus to remove water azeotropically, especially when using non-polar solvents like toluene.
-
-
-
Suboptimal Temperature and Reaction Time: Both parameters are critical for driving the reaction to completion without causing degradation.
-
Troubleshooting Steps:
-
Temperature Optimization: Start with the literature-reported temperature and then screen a range (e.g., room temperature, 50 °C, reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: A common mistake is stopping the reaction too early or running it for too long, which can lead to the formation of byproducts. Track the consumption of starting materials and the formation of the product by TLC to determine the optimal reaction time.
-
-
-
Microwave Irradiation: For rapid optimization and often improved yields, consider microwave-assisted synthesis.[5][6][7] Microwave heating can significantly reduce reaction times from hours to minutes and improve yields.[7]
Decision-Making Workflow for Low Yield in Knorr Synthesis:
Caption: Troubleshooting workflow for low pyrazole yield.
Q2: I am getting a mixture of regioisomers with my unsymmetrical 1,3-dicarbonyl. How can I control the regioselectivity?
The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[8] The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.
Controlling Factors & Strategies:
-
Electronic Effects of Substituents: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine.
-
Strategy: If possible, design your 1,3-dicarbonyl substrate to have one carbonyl group significantly more reactive than the other. For example, a trifluoromethyl group will make the adjacent carbonyl more electrophilic.
-
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine.
-
Strategy: Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in some cases compared to standard solvents like ethanol.[9]
-
-
Catalyst Control: Recent studies have shown that the choice of catalyst and base can "switch" the regiochemical outcome, offering a powerful tool for selective synthesis.[10]
-
Strategy: Experiment with different catalyst systems. For instance, copper catalysts with different ligands and in combination with various bases can steer the reaction towards a specific isomer.[10]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards one isomer.
Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Parameter | Influence on Regioselectivity | Recommended Action |
| Substrate Electronics | The more electrophilic carbonyl is attacked preferentially. | Introduce electron-withdrawing groups near one carbonyl. |
| Solvent | Can alter reactant conformation and nucleophilicity. | Screen standard solvents (EtOH) against fluorinated alcohols (TFE, HFIP).[9] |
| Catalyst/Base | Can direct the reaction pathway to favor one isomer. | Explore different catalyst systems (e.g., copper-based) and bases.[10] |
| Temperature | Lower temperatures can favor the kinetically controlled product. | Run reactions at reduced temperatures and monitor isomer ratios. |
Q3: My reaction is forming a lot of side products, making purification difficult. What are these side products and how can I minimize them?
Side product formation is often a result of competing reaction pathways or decomposition of starting materials or products.
Common Side Products & Prevention:
-
Hydrazone Formation: The initial condensation of the hydrazine with one carbonyl group can sometimes be isolated as a stable hydrazone, especially if the subsequent cyclization is slow.
-
Prevention: Ensure your reaction conditions (catalyst, temperature) are sufficient to promote the intramolecular cyclization.
-
-
Double Condensation: In some cases, two molecules of the dicarbonyl compound can react with one molecule of hydrazine.
-
Prevention: Use a slight excess of the hydrazine to favor the desired 1:1 condensation.
-
-
Decomposition: Sensitive 1,3-dicarbonyls can decompose under harsh acidic or basic conditions or at high temperatures.
-
Prevention: Use milder reaction conditions. A weak acid catalyst like acetic acid is often sufficient.[3] If using a strong base, perform the reaction at a lower temperature.
-
-
Oxidation of Pyrazolines: If the initial product is a pyrazoline, it may be susceptible to oxidation to the corresponding pyrazole, or in some cases, degradation.
-
Prevention: If the pyrazoline is the desired product, run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the pyrazole is desired, an in-situ oxidation step might be required.[4]
-
Q4: I'm struggling with the purification of my pyrazole product. What are the best practices?
Pyrazoles can be basic and may interact strongly with silica gel, leading to poor recovery from column chromatography.
Purification Strategies:
-
Acid-Base Extraction: Since pyrazoles are basic, you can often purify them by acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified pyrazole back into an organic solvent.[11][12]
-
Recrystallization: This is often the most effective method for obtaining highly pure pyrazole products.
-
Modified Column Chromatography: If chromatography is necessary:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and prevent your compound from sticking to the column.[13]
-
Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica gel for particularly problematic separations.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting materials for my desired pyrazole?
The structure of your target pyrazole directly dictates the choice of your starting materials. The most common approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
-
For N-substituted pyrazoles: Use a monosubstituted hydrazine (R-NHNH₂).
-
For C-substituted pyrazoles: The substituents on the 1,3-dicarbonyl will determine the substitution pattern at the 3- and 5-positions of the pyrazole ring.
-
For pyrazolones: A β-ketoester is used as the 1,3-dicarbonyl component.[3]
Caption: Relationship between starting materials and pyrazole product.
Q2: What are the advantages of using microwave-assisted synthesis for pyrazoles?
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating pyrazole synthesis.[5][6][7]
Key Advantages:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[7]
-
Increased Yields: The rapid and uniform heating provided by microwaves can minimize side product formation and lead to higher isolated yields.
-
Improved Reaction Efficiency: MAOS often allows for reactions to be run under solvent-free conditions, which is environmentally friendly.[6][14]
-
Rapid Optimization: The short reaction times allow for the rapid screening of different catalysts, solvents, and temperatures to quickly identify optimal conditions.[6]
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Yield | Often moderate to good | Often good to excellent |
| Energy Efficiency | Lower | Higher |
| Side Products | More prevalent due to prolonged heating | Often minimized |
| Optimization Speed | Slow | Rapid |
Q3: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?
Yes, several other synthetic routes to pyrazoles exist that do not rely on 1,3-dicarbonyls.
Alternative Synthetic Methods:
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines first yields a pyrazoline, which can then be oxidized in situ to the corresponding pyrazole.[4]
-
1,3-Dipolar Cycloadditions: This is a powerful method involving the reaction of a nitrile imine (generated in situ) with an alkyne or an alkene.[4]
-
From Acetylenic Ketones: The condensation of acetylenic ketones with hydrazines can also produce pyrazoles, although mixtures of regioisomers are common.[15]
-
From 1,3-Diols: A modern approach involves the ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with hydrazines.[16]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.
Materials:
-
1,3-Diketone (1.0 mmol)
-
Substituted Hydrazine Hydrochloride (1.0 mmol)
-
Ethanol (3 mL)
-
Sodium Hydroxide (2.5 mmol)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the 1,3-diketone (1.0 mmol), substituted hydrazine hydrochloride (1.0 mmol), and absolute ethanol (3 mL).
-
Add sodium hydroxide (2.5 mmol) to the mixture. The pH of the solution should become alkaline.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100 W) and temperature (e.g., 75 °C) for 15-30 minutes.[5]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
After completion, cool the reaction vial to room temperature.
-
Quench the reaction by adding cold water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of a Basic Pyrazole via Acid-Base Extraction
Procedure:
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 25 mL). Combine the acidic aqueous layers. The pyrazole product is now in the aqueous layer as its hydrochloride salt.
-
Carefully basify the combined aqueous layers to pH > 10 by the slow addition of 3M NaOH while cooling in an ice bath.
-
Extract the now neutral pyrazole from the basic aqueous solution with fresh organic solvent (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for substituted pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the control of regioselectivity in this critical class of reactions. As Senior Application Scientists, we understand that achieving the desired regioisomer is paramount for the successful development of novel therapeutics and other advanced materials. This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of pyrazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. How can I improve the selectivity for the desired isomer?
The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The key to controlling the outcome lies in understanding and manipulating the factors that govern the initial nucleophilic attack of the hydrazine on one of the two distinct carbonyl carbons.[2][3]
Underlying Causes and Strategic Solutions:
-
Steric Hindrance: The relative steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can significantly influence the reaction pathway. A bulky group on either reactant will favor the attack of the hydrazine at the less sterically hindered carbonyl group.[1][2]
-
Troubleshooting: If your current substrates are not providing the desired selectivity, consider if a more sterically demanding analogue of either the dicarbonyl or the hydrazine could be employed to direct the reaction towards the desired isomer.
-
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role in determining the electrophilicity of the carbonyl carbons. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[1][2]
-
Troubleshooting: Analyze the electronic properties of your dicarbonyl substrate. If the initial attack is occurring at the undesired carbonyl, a modification of the substituents to alter the relative electrophilicity of the two carbonyls could be a viable strategy.
-
-
Reaction Conditions: The reaction environment, including solvent, temperature, and pH, is often the most critical and tunable factor in controlling regioselectivity.[2][4]
-
Solvent Choice: The polarity and nucleophilicity of the solvent can have a profound impact. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the 5-aryl-3-trifluoromethyl pyrazole isomer.[5] This is attributed to the non-nucleophilic nature of these solvents, which do not compete with the hydrazine in attacking the more reactive carbonyl group. In contrast, traditional solvents like ethanol can sometimes lead to poor selectivity.[6]
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2][3] Under acidic conditions, the reaction can favor one isomer, while neutral or basic conditions may favor the other.[2] Experimenting with acidic catalysts (e.g., glacial acetic acid, p-TsOH) or basic conditions (e.g., NaOAc, TEA) can be a powerful tool for optimizing selectivity.[5][7]
-
Experimental Protocol for Optimizing Regioselectivity using Solvent Modification:
-
Reactant Preparation: In separate vials, prepare stock solutions of your unsymmetrical 1,3-dicarbonyl compound and substituted hydrazine in the solvent to be tested (e.g., ethanol, TFE, or HFIP).
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the 1,3-dicarbonyl solution.
-
Hydrazine Addition: Slowly add the substituted hydrazine solution to the reaction vessel while stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the two regioisomers.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction, extract the product, and purify it using column chromatography. Analyze the purified isomers by ¹H NMR and other spectroscopic techniques to confirm their structures and determine the final isomer ratio.
Q2: My N-alkylation of an unsymmetrical pyrazole is not regioselective. What can I do?
The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[8][9]
Strategies for Regiocontrolled N-Alkylation:
-
Base and Cation Effects: The choice of base and the nature of the cation can significantly influence the regioselectivity of N-alkylation.[8] Different bases can lead to different ratios of N1 and N2 alkylation.
-
Catalyst-Controlled Alkylation: The use of specific catalysts can direct the alkylation to a particular nitrogen atom. For example, a magnesium-catalyzed protocol has been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles.[10]
Experimental Protocol for Magnesium-Catalyzed N2-Alkylation:
-
Materials: 3-substituted pyrazole, α-bromoacetate or α-bromoacetamide, MgBr₂, and anhydrous THF.
-
Procedure:
-
In a glovebox under a nitrogen atmosphere, combine the 3-substituted pyrazole and MgBr₂ (20 mol%) in a vial.
-
Add anhydrous THF, followed by the alkylating agent (α-bromoacetate or α-bromoacetamide).
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction and purify the product to isolate the N2-alkylated pyrazole.[10]
-
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to substituted pyrazoles?
The most common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][11][12] Other significant methods include the reaction of α,β-unsaturated ketones with hydrazines and 1,3-dipolar cycloaddition reactions.[11][13]
How do steric and electronic effects of substituents on the hydrazine reactant influence regioselectivity?
The substituent on the hydrazine plays a critical role in directing the regiochemical outcome.
-
Methylhydrazine: The nitrogen atom bearing the methyl group is more nucleophilic. However, the initial attack can be influenced by the reaction conditions and the nature of the dicarbonyl compound.[13]
-
Phenylhydrazine: In phenylhydrazine, the unsubstituted -NH₂ group is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.[5]
Can computational methods predict the regioselectivity of a pyrazole synthesis reaction?
Yes, quantum chemical calculations can be employed to understand the reactivity of the reactants and predict the likely outcome of the reaction.[14] These methods can help in elucidating the reaction mechanism and identifying the factors that control regioselectivity, thus guiding the design of more selective synthetic routes.
Visualizing Reaction Pathways and Influencing Factors
Quantitative Data Summary
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | EtOH | 50:50 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 | |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | EtOH | 98:2 | [13] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | DMA | >99:1 | [13] |
Regioisomer A: N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl. Regioisomer B: N-substituted nitrogen adjacent to the R² group of the dicarbonyl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity of starting materials in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with low-reactivity starting materials in pyrazole synthesis, particularly via the classical Knorr condensation and related methods. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design. This document is structured as a series of troubleshooting questions and detailed protocols to directly address common issues encountered in the lab.
Troubleshooting Guide: Overcoming Inert Substrates
This section is formatted in a question-and-answer style to address specific experimental roadblocks.
Question 1: My reaction between a 1,3-dicarbonyl and a hydrazine derivative is extremely slow or shows no product formation. What are the initial troubleshooting steps?
Answer: This is a classic issue in pyrazole synthesis, often rooted in the electronic properties or steric bulk of your starting materials. The foundational Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction whose rate is highly dependent on the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons.[1][2]
Your initial strategy should be a systematic evaluation of the reaction conditions.
-
Confirm Reagent Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction. Hydrazine derivatives, in particular, can degrade over time.
-
Increase Temperature: Many condensations that are sluggish at room temperature proceed smoothly with heating. The final dehydration of the intermediate to form the aromatic pyrazole ring is often the rate-determining step and is significantly accelerated by heat.[3]
-
Introduce a Catalyst: If thermal energy is insufficient, catalytic activation is the next logical step. The reaction can be catalyzed by either acid or base.
-
Acid Catalysis: This is the most common approach. A catalytic amount of acid protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydrazine.[1][4][5][6]
-
Base Catalysis: While less common for the initial condensation, a base can be effective in specific cases, particularly in promoting the final aromatization step.
-
Below is a decision-making workflow for initial troubleshooting.
Caption: Initial troubleshooting workflow for a failing pyrazole synthesis.
Question 2: My 1,3-dicarbonyl compound is sterically hindered or electronically deactivated. How can I enhance its reactivity?
Answer: A deactivated 1,3-dicarbonyl is a frequent culprit for a failed Knorr synthesis. Electron-donating groups can reduce the electrophilicity of the carbonyls, while bulky substituents can physically block the approach of the hydrazine nucleophile.[7] Here are several field-proven strategies to overcome this challenge.
Strategy 1: Enhanced Catalysis For stubborn dicarbonyls, a simple proton source may not be enough. Switching to a more potent catalytic system can be highly effective.
-
Strong Acid Catalysts: A few drops of concentrated sulfuric acid (H₂SO₄) can dramatically accelerate the reaction, even under solvent-free conditions.[8]
-
Lewis Acid Catalysts: Lewis acids like nano-ZnO[9], lithium perchlorate[10], or copper triflate[9][10] can coordinate to the carbonyl oxygen, providing strong activation.
Strategy 2: Microwave-Assisted Synthesis Microwave irradiation is an exceptional tool for overcoming activation barriers.[11] It provides rapid, uniform, and localized heating of the reaction mixture, often leading to dramatic reductions in reaction time (from hours to minutes) and significant increases in yield, particularly for unreactive substrates.[12][13]
| Parameter | Conventional Heating | Microwave Irradiation |
| Heating Mechanism | Conduction/Convection (Slow, inefficient) | Direct coupling with polar molecules (Rapid, efficient) |
| Typical Time | Hours to Days | Minutes[13][14] |
| Yield Improvement | Variable | Often significant (e.g., 82-96% yields reported)[13] |
| Side Reactions | More prevalent due to prolonged high temp | Minimized due to short reaction times |
Strategy 3: In Situ Generation of the Dicarbonyl For certain substrates, the 1,3-dicarbonyl itself may be unstable or difficult to isolate. An elegant one-pot solution involves generating the dicarbonyl in situ from a ketone and an acid chloride, and immediately trapping it with the hydrazine.[10][15] This avoids a separate purification step and ensures the highly reactive, nascent dicarbonyl is consumed as it is formed.
Question 3: My hydrazine derivative is electron-poor (e.g., substituted with nitro or sulfonyl groups) and shows low nucleophilicity. What can I do?
Answer: The nucleophilicity of the hydrazine is critical. Strong electron-withdrawing groups on the hydrazine moiety can render it too unreactive for the condensation to occur under standard conditions.
-
Forcing Conditions: The first approach is to use more aggressive conditions, such as high temperatures in a high-boiling solvent or employing microwave irradiation as discussed above.[16]
-
Alternative Synthetic Pathways: If forcing conditions fail or lead to decomposition, it is often best to pivot to a different synthetic strategy that does not rely on the initial nucleophilic attack of the hydrazine. Multicomponent reactions (MCRs) are particularly powerful in this context. For instance, a reaction involving an aldehyde, an active methylene compound (like malononitrile), and the electron-poor hydrazine can form the pyrazole ring through a different mechanistic pathway, bypassing the need for a highly nucleophilic hydrazine.[17][18][19]
Question 4: I am trying to synthesize a sterically hindered, polysubstituted pyrazole and the reaction is failing. How should I proceed?
Answer: Steric hindrance is a major challenge, impeding the necessary bond formations for cyclization.[9] When both the 1,3-dicarbonyl and the hydrazine carry bulky substituents, the standard Knorr synthesis is often not viable.
The most effective solution is often to change the core synthetic method to one that is more tolerant of steric bulk or that forms the key bonds in a different sequence.
Caption: Alternative synthetic pathways when the Knorr synthesis fails.
-
Synthesis from α,β-Unsaturated Carbonyls: This two-step method involves first reacting an α,β-unsaturated aldehyde or ketone with a hydrazine to form a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[9][20][21] This pathway can be more tolerant of substitution patterns.
-
1,3-Dipolar Cycloaddition: This is a highly convergent and often regioselective method. A common approach involves the reaction of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne.[7][20] This method builds the ring in a fundamentally different way and is excellent for constructing highly substituted pyrazoles.
Advanced Solutions & Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrazoles
This protocol is a general guideline for leveraging microwave energy to synthesize pyrazoles from moderately unreactive starting materials.
Objective: To accelerate the condensation reaction and improve yields.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.0 mmol)
-
Ethanol (2-3 mL)
-
Glacial acetic acid (1-2 drops, optional catalyst)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
Combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in the microwave reaction vial.
-
Add ethanol (2-3 mL) and the optional catalytic acetic acid.
-
Securely cap the vial. Caution: Ensure you are using vials specifically designed for high-pressure microwave synthesis.
-
Place the vial in the cavity of a dedicated laboratory microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120 °C (power will modulate to maintain temperature, often starting around 100 W) for 10-20 minutes.[13]
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial to room temperature.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free, Acid-Catalyzed Synthesis via Grinding
This "green chemistry" approach is effective for substrates that can be handled as solids or viscous oils and is accelerated by strong acid catalysis.[8][17]
Objective: To synthesize pyrazoles efficiently without bulk solvent.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.0 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (1-2 drops)
-
Mortar and pestle
Procedure:
-
Add the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) to a clean, dry mortar.
-
Add 1-2 drops of concentrated H₂SO₄ directly to the solids.
-
Grind the mixture vigorously with the pestle for 5-10 minutes at room temperature. The mixture may become a paste or a solid mass.[8]
-
Let the mixture stand at room temperature for an additional 30 minutes to ensure completion.
-
Triturate the solid product with a small amount of cold water or diethyl ether to remove catalyst and unreacted starting materials.
-
Collect the solid product by suction filtration and purify as needed, typically by recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanistic role of the acid catalyst in the Knorr synthesis?
A: The acid catalyst plays a crucial role in two key steps. First, it protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This protonation makes the corresponding carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the relatively weak nitrogen of the hydrazine.[1][4][6] Second, after the initial condensation and cyclization to form a hydroxyl-pyrazolidine intermediate, the acid facilitates the dehydration (elimination of a water molecule) to generate the final, stable aromatic pyrazole ring.[3]
Caption: Simplified mechanism of acid-catalyzed Knorr pyrazole synthesis.
Q: How does solvent choice impact reactions with low-reactivity substrates?
A: Solvent can have a profound effect. High-boiling polar aprotic solvents like DMF or DMAc can help solubilize stubborn starting materials and allow for higher reaction temperatures.[10] Polar protic solvents like ethanol or acetic acid can participate in proton transfer, potentially accelerating the reaction.[17] However, for particularly challenging cases, moving to solvent-free conditions, either by grinding[8] or under microwave irradiation[12], often provides the most significant rate enhancement by maximizing the concentration of reactants and, in the case of microwaves, providing efficient energy input.
Q: Can modern computational tools assist in predicting and overcoming reactivity issues?
A: Absolutely. While beyond the scope of this troubleshooting guide, density functional theory (DFT) calculations are increasingly used to model reaction pathways, predict activation energies, and understand the electronic properties of substrates. By calculating the partial charges on carbonyl carbons or the HOMO energy of the hydrazine, for example, a computational chemist can often predict a priori whether a given set of starting materials is likely to be reactive under standard conditions. This predictive power can save significant experimental time by guiding chemists toward the most promising strategies—such as catalysis or alternative pathways—from the outset.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. knorr pyrazole synthesis | PPTX [slideshare.net]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eresearchco.com [eresearchco.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This valuable intermediate is crucial in the development of various pharmaceutical compounds, including anti-inflammatory agents and mPGES-1 inhibitors.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of its synthesis, which is most commonly achieved via the Vilsmeier-Haack reaction.[2][3][4]
I. Synthesis Overview: The Vilsmeier-Haack Approach
The synthesis of this compound typically proceeds through a two-step process involving the formation of a pyrazolone intermediate followed by a Vilsmeier-Haack reaction for chlorination and formylation.
A general route begins with the condensation of ethyl benzoylacetate and phenylhydrazine to form 1,3-diphenyl-1H-pyrazol-5(4H)-one.[5][6] This intermediate is then subjected to the Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target compound.[2][7][8]
II. Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard lab-scale synthesis which can be adapted for scale-up.
Step 1: Synthesis of 1,3-diphenyl-1H-pyrazol-5(4H)-one
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl benzoylacetate and phenylhydrazine in a 1:1 molar ratio in ethanol.
-
Add a catalytic amount of a suitable acid, such as glacial acetic acid or sulfuric acid.[1][5]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Chlorination and Formylation
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, ensuring the temperature does not exceed 10°C. The formation of the Vilsmeier reagent (a chloroiminium salt) is exothermic.[4][7]
-
Stir the resulting mixture at 0°C for 30-60 minutes.
-
Add the 1,3-diphenyl-1H-pyrazol-5(4H)-one from Step 1 portion-wise to the Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, slowly raise the temperature and heat the reaction mixture, typically between 60-90°C, for several hours.[2][9][10] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.[8][9]
-
The solid product, this compound, will precipitate out.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[11]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: The yield of the final product is consistently low. What are the potential causes and how can I improve it?
Low yields in the Vilsmeier-Haack reaction can often be attributed to several factors.[7] A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in reagents or glassware will quench the reagent and significantly reduce the yield.[7]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: The purity of DMF and POCl₃ is critical. Decomposed DMF containing dimethylamine can react with the Vilsmeier reagent.[12]
-
Solution: Use high-purity, freshly opened, or properly stored anhydrous DMF. If the DMF has a fishy odor, it may have decomposed and should be replaced.[12] Distill POCl₃ before use if its purity is questionable.
-
-
Reaction Temperature: The optimal temperature is substrate-dependent and crucial for good yield.[7]
-
Solution: Carefully control the temperature during the formation of the Vilsmeier reagent, keeping it below 10°C. For the formylation step, experiment with a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimum for your specific setup.
-
-
Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ can significantly impact the reaction outcome.[7]
-
Solution: While a 1:1.5 to 1:2 ratio of pyrazolone to POCl₃ is common, optimization may be necessary. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
Q2: During scale-up, I'm observing the formation of significant impurities. How can I mitigate this?
Impurity formation is a common challenge when scaling up reactions.[13] The change in the surface-area-to-volume ratio can lead to issues with mixing and heat transfer.[13][14]
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.[14]
-
Solution: Use an appropriate overhead stirrer with a suitable impeller design to ensure efficient mixing. For larger volumes, consider the reactor geometry to avoid unstirred pockets.
-
-
Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic, and the reduced surface-area-to-volume ratio in larger vessels makes heat dissipation less efficient.[14] Uncontrolled temperature spikes can lead to product degradation and impurity formation.
-
Solution: Employ a reactor with a cooling jacket and a reliable temperature controller. Monitor the internal reaction temperature closely and adjust the cooling as needed.
-
-
Rate of Reagent Addition: Rapid addition of reagents on a larger scale can exacerbate temperature control issues.
-
Solution: Add the POCl₃ to the DMF and the pyrazolone to the Vilsmeier reagent slowly and at a controlled rate to manage the exotherm.
-
Q3: The reaction seems to stall before completion. What should I do?
A stalled reaction can be frustrating. Here are a few things to check:
-
Reagent Activity: As mentioned, the Vilsmeier reagent is moisture-sensitive. If it has been inadvertently quenched, the reaction will not proceed.
-
Insufficient Heating: Some substrates may require higher temperatures or longer reaction times to achieve full conversion.[2]
-
Solution: If TLC analysis shows the presence of starting material after the initial reaction time, consider increasing the temperature or extending the reaction duration.
-
-
Substrate Reactivity: While 1,3-diphenyl-1H-pyrazol-5(4H)-one is an electron-rich substrate suitable for the Vilsmeier-Haack reaction, its purity is important. Impurities in the starting material could inhibit the reaction.
-
Solution: Ensure the pyrazolone intermediate is of high purity before proceeding to the formylation step.
-
Q4: I am having difficulty with the work-up and purification of the final product. Any suggestions?
-
Product Isolation: The product should precipitate upon quenching the reaction mixture in ice water and neutralizing it. If the product is oily or does not precipitate well, it could be due to the presence of impurities.
-
Solution: Ensure the pH is properly adjusted to 7-8. If an oil forms, try extracting the aqueous layer with a suitable organic solvent like ethyl acetate, then wash the organic layer, dry it, and concentrate it to obtain the crude product.[8]
-
-
Recrystallization: Choosing the right solvent for recrystallization is key to obtaining a pure product.
-
Solution: Ethanol is a commonly used solvent.[11] If the purity is still low, consider trying other solvent systems or performing a column chromatography purification.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with phosphorus oxychloride (POCl₃) and DMF?
Both POCl₃ and DMF are hazardous chemicals that require careful handling.
-
Phosphorus Oxychloride (POCl₃): It is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[17][18]
-
Safety Measures: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or Teflon are recommended), safety goggles, a face shield, and a lab coat.[18][19] Ensure an eyewash station and safety shower are readily accessible.[18]
-
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Safety Measures: Handle DMF in a fume hood and wear appropriate PPE. Avoid breathing the vapors.
-
Q2: Can I use other reagents instead of POCl₃ to generate the Vilsmeier reagent?
Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the Vilsmeier reagent from DMF.[7] However, POCl₃ is the most commonly used and often gives the best results for this type of transformation.
Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
-
Product Characterization: The structure of this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.[11]
-
Infrared (IR) Spectroscopy: To identify the functional groups, particularly the aldehyde carbonyl group.
-
Q4: Are there any alternative synthetic routes to this compound?
While the Vilsmeier-Haack reaction on the corresponding pyrazolone is the most direct and widely reported method, other multi-step synthetic sequences could potentially be devised. However, for efficiency and atom economy, the Vilsmeier-Haack approach is generally preferred.
V. Data and Visualization
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Synthesis
| Parameter | Value/Range | Notes |
| Reagents | ||
| 1,3-diphenyl-1H-pyrazol-5(4H)-one | 1 equivalent | Ensure high purity. |
| POCl₃ | 1.5 - 3.0 equivalents | Use freshly distilled for best results. |
| Anhydrous DMF | Solvent and reagent | Use a significant excess. |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0 - 10°C | Crucial to control the exotherm. |
| Formylation Reaction Temp. | 60 - 120°C | Optimize for your specific setup.[2] |
| Reaction Time | 2 - 12 hours | Monitor by TLC.[5] |
| Work-up | ||
| Quenching | Crushed ice/water | Perform slowly and with good stirring. |
| Neutralization pH | 7 - 8 | Use a suitable base like NaHCO₃ or NaOH.[8] |
Diagram 1: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
VI. References
-
This compound synthesis - chemicalbook . --INVALID-LINK--
-
Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem . --INVALID-LINK--
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) . --INVALID-LINK--
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol . --INVALID-LINK--
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH . --INVALID-LINK--
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed . --INVALID-LINK--
-
Vilsmeier-Haack Reaction Technical Support Center - Benchchem . --INVALID-LINK--
-
(PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate . --INVALID-LINK--
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate . --INVALID-LINK--
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC - PubMed Central . --INVALID-LINK--
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH . --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal . --INVALID-LINK--
-
Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities . --INVALID-LINK--
-
1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC - NIH . --INVALID-LINK--
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI . --INVALID-LINK--
-
(PDF) --INVALID-LINK--methanone - ResearchGate . --INVALID-LINK--
-
SAFETY DATA SHEET - Spectrum Chemical . --INVALID-LINK--
-
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl) - NIH . --INVALID-LINK--
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar . --INVALID-LINK--
-
And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives . --INVALID-LINK--
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation . --INVALID-LINK--
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit . --INVALID-LINK--
-
Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... - ResearchGate . --INVALID-LINK--
-
phosphorus oxychloride - Report | CAMEO Chemicals | NOAA . --INVALID-LINK--
-
Phosphorus Oxychloride | Air Liquide Malaysia . --INVALID-LINK--
-
Phosphorus oxychloride - SAFETY DATA SHEET . --INVALID-LINK--
-
Phosphorus(V) oxychloride - SAFETY DATA SHEET . --INVALID-LINK--
-
How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? - FAQ - Guidechem . --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Chemistry Steps . --INVALID-LINK--
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH . --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . --INVALID-LINK--
-
C‒H An chlorination of pyrazole 1a. | Download Scientific Diagram - ResearchGate . --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . --INVALID-LINK--
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . --INVALID-LINK--
-
Synthesis of Fluorinated Pyrazolone Compounds - Oriental Journal of Chemistry . --INVALID-LINK--
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate . --INVALID-LINK--
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate . --INVALID-LINK--
References
- 1. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsionline.com [jpsionline.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.com [fishersci.com]
- 19. my.airliquide.com [my.airliquide.com]
Technical Support Center: Stability of Pyrazole Carbaldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common stability issues encountered with pyrazole carbaldehydes during experimental workups. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The answers are structured to help you diagnose the issue and implement a robust solution.
Q1: My pyrazole carbaldehyde is decomposing during aqueous workup. My yields are low, and I'm seeing multiple spots on my TLC. What is happening and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
This is a classic and frequent challenge. The instability of pyrazole carbaldehydes during standard aqueous workups stems from two primary chemical vulnerabilities:
-
Oxidation: The aldehyde functional group is inherently susceptible to oxidation, converting it to the corresponding, and often undesired, pyrazole carboxylic acid.[1][2][3] This process is often accelerated by dissolved oxygen in non-degassed solvents, prolonged exposure to air, and elevated pH levels.
-
pH Sensitivity & Side Reactions: Both strongly acidic and strongly basic conditions can be detrimental.
-
Basic Conditions (e.g., NaHCO₃, K₂CO₃ wash): Basic conditions can facilitate the elimination of labile formyl groups on certain pyrazole scaffolds.[1] Furthermore, if there are acidic protons alpha to the carbonyl or elsewhere on the molecule, base-catalyzed aldol-type condensations or other degradation pathways can occur.[4]
-
Acidic Conditions (e.g., HCl wash): While many pyrazoles are stable in mild acid, strong acids can lead to unwanted side reactions or, in some cases, hydrolysis of other functional groups on your molecule.
-
Recommended Gentle Workup Protocol:
To circumvent these issues, a "gentle" workup protocol that maintains a weakly acidic to neutral pH and minimizes exposure to oxygen and water is crucial.
Experimental Protocol:
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered salt solution will neutralize the reaction mixture to a pH of approximately 4.5-5.5, avoiding harsh pH swings.
-
Extraction: Promptly extract your product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction 2-3 times to ensure complete recovery. Work quickly to minimize the compound's contact time with the aqueous phase.
-
Washing: Wash the combined organic layers once with brine (saturated aqueous NaCl). The brine helps to remove the majority of the dissolved water more effectively than deionized water and reduces the potential for emulsion formation. Avoid multiple water washes.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is sufficient and allow adequate time for drying (15-20 minutes) before filtering.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure (rotary evaporation). Crucially, maintain a low bath temperature (≤ 40 °C) to prevent thermal decomposition. If your product is a solid, you may co-evaporate with a non-polar solvent like hexanes to azeotropically remove final traces of higher-boiling point solvents.
The following diagram illustrates this recommended workflow for enhanced stability.
Caption: Recommended workflow for a gentle workup.
Frequently Asked Questions (FAQs)
Q2: I suspect my pyrazole carbaldehyde is oxidizing. How can I confirm this and prevent it?
A2: The primary oxidation product is the corresponding pyrazole carboxylic acid.[5] You can often confirm its presence by:
-
TLC Analysis: The carboxylic acid will typically have a much lower Rf value (more polar) than the aldehyde and may streak.
-
¹H NMR Spectroscopy: The aldehyde proton peak (usually a singlet around δ 9.4-10.0 ppm) will diminish, and a broad singlet corresponding to the carboxylic acid proton may appear (δ > 10 ppm), though this is sometimes not observed.[6]
-
LC-MS Analysis: This is the most definitive method to confirm the presence of the new species with the expected molecular weight (M+16 relative to your aldehyde).
Prevention Strategies:
-
Inert Atmosphere: During the reaction and workup, maintain an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle, especially for the aqueous workup phases.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.
Q3: My pyrazole carbaldehyde is an oil and seems to decompose upon storage. What are the best practices for storing these compounds?
A3: Aldehydes, in general, are prone to degradation over time. For pyrazole carbaldehydes, especially oils, the following storage protocol is recommended:
| Storage Condition | Recommendation & Rationale |
| Temperature | Store at low temperatures (2-8 °C or -20 °C).[7] This slows down the rate of any potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (nitrogen or argon).[7] This is critical to prevent slow oxidation over time. |
| Light | Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. Light can catalyze the formation of radical species that lead to decomposition. |
| Purity | Ensure the compound is as pure as possible before storage. Trace impurities (acid, base, metal ions) can often catalyze decomposition. |
| Form | If the compound is an oil, consider dissolving it in a dry, aprotic solvent (e.g., anhydrous toluene or dioxane) for long-term storage, as this can sometimes improve stability over storing the neat oil. |
Q4: Should I consider using a protecting group for the aldehyde if stability issues persist?
A4: Yes, if the aldehyde is particularly sensitive to your reaction or workup conditions, protection is a viable strategy. The most common protecting group for aldehydes is an acetal or dithioacetal.
Protection/Deprotection Workflow:
-
Protection: React the pyrazole carbaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) to form a cyclic acetal. This group is stable to a wide range of reagents, including organometallics, hydrides, and mild oxidizing agents.
-
Reaction: Perform your desired chemical transformation on the pyrazole ring.
-
Deprotection: The acetal can be easily removed by treatment with aqueous acid (e.g., dilute HCl, acetic acid) to regenerate the aldehyde.
This strategy adds two steps to your synthesis but can be invaluable for complex molecules where the aldehyde's reactivity interferes with other transformations.
The diagram below outlines the logic of using a protecting group strategy.
Caption: Logic flow for an aldehyde protection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
Vilsmeier Reagent Synthesis: A Technical Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center for Vilsmeier reagent preparation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance on managing the exothermic formation of the Vilsmeier reagent. Our focus is to equip you with the knowledge to perform this critical synthesis safely and efficiently, minimizing risks and ensuring reproducible outcomes.
Introduction: Understanding the Hazard
The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a cornerstone of synthetic chemistry, enabling the formylation of a wide array of compounds.[1] However, the reaction is notoriously exothermic and can pose significant thermal hazards if not properly controlled.[2][3][4] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially resulting in the ejection of corrosive and toxic materials.[5] This guide provides a systematic approach to understanding and mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between DMF and POCl₃ so exothermic?
A1: The reaction involves the formation of a stable chloroiminium salt, also known as the Vilsmeier reagent.[6][7][8] The high reactivity of phosphorus oxychloride with the oxygen atom of DMF leads to a rapid and highly exothermic initial adduct formation. This adduct then rearranges to the more stable Vilsmeier reagent. The overall process releases a significant amount of energy as heat.
Q2: What are the primary hazards associated with preparing the Vilsmeier reagent?
A2: The primary hazards are:
-
Thermal Runaway: The reaction is highly exothermic. Without adequate cooling, the temperature can rise uncontrollably, leading to boiling of the solvent and a rapid pressure increase.[2]
-
Reagent Instability: The Vilsmeier reagent itself is thermally unstable and can decompose at elevated temperatures, generating further heat and pressure.[2][3]
-
Corrosive and Toxic Reagents: Both phosphorus oxychloride and the resulting Vilsmeier reagent are corrosive and moisture-sensitive.[9][10] POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[9][10]
-
Inadequate Stirring: Poor mixing can create localized "hot spots" where the concentration of POCl₃ is high, leading to a rapid, localized exotherm that can initiate a bulk runaway reaction.[5]
Q3: What color should the Vilsmeier reagent be?
A3: The freshly prepared Vilsmeier reagent is typically a colorless or pale-yellow solid or solution.[11] The appearance of a dark red or orange color may indicate the presence of impurities in the starting materials or the beginning of decomposition, although this is not always a definitive sign of a problem.[11]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature spikes uncontrollably. | 1. POCl₃ addition rate is too fast.2. Inadequate cooling (e.g., inefficient ice bath).3. Poor stirring leading to localized hot spots.[5]4. Use of non-anhydrous DMF. | 1. Immediately stop the addition of POCl₃. 2. Ensure the reaction vessel is fully submerged in a well-maintained ice/salt bath.3. Increase the stirring rate to improve heat dissipation.4. For future preparations, add POCl₃ much more slowly via a dropping funnel.[12]5. Always use fresh, anhydrous DMF.[13] |
| Low or no yield of the formylated product. | 1. Incomplete formation of the Vilsmeier reagent.2. Decomposition of the Vilsmeier reagent due to excessive temperature.3. Moisture in the reaction.4. Substrate is not sufficiently electron-rich. | 1. Ensure the correct stoichiometry of POCl₃ to DMF is used.2. Maintain a low temperature (0-10°C) during reagent formation.[14]3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[8] |
| Formation of a thick, unstirrable slurry. | 1. The Vilsmeier reagent has precipitated from the solution.2. High concentration of reactants. | 1. This can be normal depending on the solvent and concentration.[11]2. Add a small amount of anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to improve fluidity.3. Ensure you are using a robust mechanical stirrer. |
| Reaction mixture turns dark brown or black. | 1. Significant decomposition of the Vilsmeier reagent or the substrate.2. Reaction temperature was too high. | 1. Quench the reaction carefully by slowly adding it to a large volume of ice water.2. Review the reaction procedure and ensure strict temperature control in future attempts. |
Experimental Protocols
Protocol 1: Safe Preparation of Vilsmeier Reagent
This protocol details the in-situ formation of the Vilsmeier reagent with an emphasis on temperature control.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, DCM), if required
-
Three-necked round-bottom flask
-
Magnetic stirrer or mechanical overhead stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas inlet (Nitrogen or Argon)
-
Ice/salt bath
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Initial Charge: Charge the flask with anhydrous DMF (and anhydrous DCM if used as a solvent).
-
Cooling: Cool the flask to 0°C using an ice/salt bath.
-
Slow Addition of POCl₃: Slowly add POCl₃ (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[14]
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The rate of addition should be controlled to maintain the temperature below 10°C, ideally between 0-5°C.[14][15] An exothermic reaction will be observed.[12]
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[13]
-
Usage: The freshly prepared reagent is now ready for the dropwise addition of the substrate solution.
Visualizing the Process and Logic
Reaction Mechanism
The formation of the Vilsmeier reagent proceeds through the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃, followed by rearrangement.
Caption: Mechanism of Vilsmeier reagent formation.
Experimental Workflow for Safe Reagent Preparation
A logical workflow is crucial for mitigating the risks associated with this exothermic reaction.
Caption: Workflow for controlled Vilsmeier reagent preparation.
Troubleshooting Decision Tree
A decision tree to quickly diagnose and resolve common issues during the preparation.
Caption: Troubleshooting decision tree for common issues.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. growingscience.com [growingscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. In this guide, we delve into the nuanced ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate in the synthesis of various bioactive molecules.[1][2] This guide will not only present the expected spectral data for this compound but will also provide a comparative analysis with structurally related analogues, offering a deeper understanding of the substituent effects on the pyrazole scaffold.
The Significance of Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. The targeted synthesis of derivatives, such as this compound, allows for the fine-tuning of these activities through the strategic placement of various functional groups. Accurate and detailed spectroscopic analysis is paramount to confirm the successful synthesis and substitution patterns of these complex molecules.
Predicted and Comparative NMR Data Analysis
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be characterized by signals corresponding to the aldehydic proton and the two phenyl rings. The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm.[3] The protons of the two phenyl rings will present as complex multiplets in the aromatic region (δ 7.0-8.5 ppm).
To illustrate the effect of the C5-chloro substituent, a comparison with the non-chlorinated analogue, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, is highly instructive.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) | Reference |
| This compound | ~9.5-10.0 (s) | ~7.3-8.2 (m) | Predicted |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 9.98 (s) | 7.35-8.05 (m) | --INVALID-LINK-- |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 8.342 (s) | 6.797-7.778 (m) | [4] |
The presence of the electron-withdrawing chlorine atom at C5 is expected to deshield the aldehydic proton slightly, potentially shifting it further downfield compared to the non-chlorinated analogue.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-190 ppm. The carbons of the pyrazole and phenyl rings will appear in the aromatic region (δ 110-160 ppm).
The key diagnostic signals in the ¹³C NMR spectrum will be those of the pyrazole ring carbons (C3, C4, and C5). The substitution pattern can be unequivocally confirmed by comparing the observed chemical shifts with those of related compounds.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | C=O (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Aromatic C (δ, ppm) | Reference |
| This compound | ~185 | ~152 | ~115 | ~140 | ~120-140 | Predicted |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 185.6 | 154.5 | 114.2 | 141.1 | 119.5, 126.9, 128.9, 129.2, 129.8, 130.3, 132.8, 138.5 | --INVALID-LINK-- |
| Derivatives of this compound | - | ~151 | - | - | ~112-152 | [5] |
The C5 carbon, being directly attached to the chlorine atom, is expected to show a significant downfield shift compared to a protonated carbon at the same position. Conversely, the C4 carbon may experience a slight shielding effect.
Experimental Protocols
The synthesis and purification of this compound can be achieved via the Vilsmeier-Haack reaction of 1,3-diphenyl-2-pyrazolin-5-one.[5]
Synthesis of this compound
-
To a stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
1,3-diphenyl-2-pyrazolin-5-one is then added portion-wise to the reaction mixture.
-
The reaction is heated to 80-90 °C and maintained for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then cooled and poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic regions, it is highly recommended to perform 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).[6]
Visualizing the Structure and Analytical Workflow
To better conceptualize the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of the target compound.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Pyrazole Derivatives
Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development, forming the core of numerous pharmaceuticals such as the anti-inflammatory drug Celecoxib and the appetite suppressant Rimonabant.[1][2] For researchers in this field, unambiguous structural characterization is paramount for patentability, regulatory submission, and understanding structure-activity relationships (SAR). Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not only molecular weight but also a distinct fragmentation "fingerprint" that illuminates the molecule's structure.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of pyrazole derivatives. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, compare the influence of different ionization techniques, and provide actionable experimental protocols to empower your research.
Part 1: The Pivotal Role of Ionization Technique
The fragmentation journey of a pyrazole derivative begins with its ionization. The choice between Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC), is the single most important parameter dictating the nature of the resulting mass spectrum.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique. An electron beam bombards the molecule, causing the ejection of an electron to form a high-energy molecular ion (M+•).[3] This radical cation is highly unstable and rapidly undergoes extensive fragmentation. The result is a rich, complex spectrum with numerous fragment ions and often a weak or absent molecular ion peak. EI is ideal for smaller, volatile, and thermally stable pyrazole derivatives and provides a detailed structural fingerprint.[4][5]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique. It generates ions by creating a fine spray of charged droplets from a solution, which evaporate to yield intact protonated molecules ([M+H]+) or other adducts.[6] Because it imparts little excess energy, the molecular ion is typically the base peak, with minimal in-source fragmentation. Structural information is then obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[1][7] ESI is the method of choice for larger, more polar, and thermally labile pyrazole derivatives, such as those common in late-stage drug development and metabolism studies.[8]
Part 2: Fingerprints of the Core: EI Fragmentation Patterns
Under the high-energy conditions of Electron Ionization, the fragmentation of the pyrazole ring itself and the influence of its substituents can be systematically studied.
The Unsubstituted Pyrazole Ring: Foundational Cleavages
The fragmentation of the parent pyrazole ring is well-characterized and serves as the basis for understanding its derivatives. The molecular ion (m/z 68) is typically prominent. The primary fragmentation pathways involve the sequential loss of stable neutral molecules, primarily hydrogen cyanide (HCN).[4]
A key initial fragmentation is the cleavage of the N-N bond followed by ring rearrangement, leading to two major pathways:
-
Loss of HCN (27 u): The molecular ion loses HCN to form a radical cation at m/z 41.
-
Loss of H• then HCN: The molecular ion first loses a hydrogen radical to form an [M-H]+ ion at m/z 67. This stable ion then expels a molecule of HCN to produce a fragment at m/z 40.[4]
A secondary, but diagnostic, pathway involves the loss of a nitrogen molecule (N₂), which can lead to the formation of a cyclopropenyl ring fragment.[9]
References
- 1. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
Introduction: The Privileged Role of Pyrazoles in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[2][3] Its remarkable versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature a pyrazole core, underscoring its importance in modern drug discovery.[1]
Given their significance, the efficient synthesis of pyrazole derivatives is a critical focus for researchers and pharmaceutical companies. Historically, conventional thermal methods have been the standard. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a compelling alternative that aligns with the principles of green chemistry.[4][5] This guide provides an in-depth, evidence-based comparison of these two methodologies, offering practical insights for laboratory and industrial applications.
Part 1: The Chemistry of Pyrazole Formation
The Classical Pathway: Knorr Pyrazole Synthesis
The most fundamental and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6] This reaction typically involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8]
The mechanism proceeds in distinct steps:
-
Hydrazone Formation: The hydrazine initially reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[9][10]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[9]
-
Dehydration: Subsequent loss of a water molecule yields the stable, aromatic pyrazole ring.[9]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
While robust, conventional heating methods for this synthesis often require prolonged reaction times, high temperatures, and can lead to the formation of by-products, with yields sometimes falling below 70%.[11]
The Modern Alternative: Microwave-Assisted Organic Synthesis (MAOS)
MAOS utilizes microwave energy to heat reactions, a fundamentally different mechanism from conventional heating.[12] Instead of relying on slow thermal conduction from an external source, microwaves directly couple with polar molecules or ions in the reaction mixture.[4][13] This interaction causes rapid dipole rotation and ionic conduction, generating heat volumetrically and uniformly throughout the sample.[13][14] This process, known as dielectric heating, can lead to instantaneous temperature increases and localized superheating, dramatically accelerating reaction rates.[12][15]
The key advantages of MAOS stem from this efficient energy transfer, resulting in:
-
Drastically Reduced Reaction Times: Reactions that take hours via conventional reflux can often be completed in minutes.[16][17]
-
Increased Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[5][18]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, aligning with green chemistry principles.[4][5]
Part 2: Head-to-Head Performance Comparison
The theoretical advantages of MAOS are consistently validated by experimental data. A direct comparison of the synthesis of phenyl-1H-pyrazoles highlights the profound differences in performance.[16][19][20]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage |
| Reaction Time | 2 hours | 5 minutes | 24x Faster |
| Product Yield | 72 - 90% | 91 - 98% | Higher & More Consistent |
| Reaction Temp. | 75°C | 60°C | Milder Conditions |
| Energy Input | High (prolonged heating) | Low (short duration) | More Sustainable |
| Process Purity | By-products common | Cleaner reaction profiles | Simpler Work-up |
Data synthesized from a comparative study on phenyl-1H-pyrazole synthesis.[16][20]
Caption: Comparative workflow of conventional vs. microwave synthesis.
Part 3: Experimental Protocols
To provide a tangible comparison, here are step-by-step protocols for the synthesis of a representative pyrazole derivative, 5-phenyl-3-methyl-1H-pyrazole, using both methods.
Protocol 1: Conventional Synthesis via Reflux
This protocol is adapted from the classical Knorr synthesis approach.[9][10]
-
Materials:
-
Benzoylacetone (1,3-dicarbonyl): 10 mmol
-
Hydrazine hydrate: 12 mmol
-
Ethanol: 30 mL
-
Glacial Acetic Acid (catalyst): 5 drops
-
-
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetone, ethanol, and hydrazine hydrate.
-
Catalyst Addition: Add 5 drops of glacial acetic acid to the mixture.
-
Heating: Heat the mixture to reflux (approx. 78°C) using a heating mantle or oil bath.
-
Reaction: Maintain the reflux for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Isolation: Pour the mixture into 100 mL of ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent like ethanol to obtain the pure pyrazole.
-
Protocol 2: Microwave-Assisted Synthesis (MAOS)
This protocol demonstrates the speed and efficiency of microwave synthesis.[16][21]
-
Materials:
-
Benzoylacetone (1,3-dicarbonyl): 5 mmol
-
Hydrazine hydrate: 6 mmol
-
Ethanol: 15 mL
-
Glacial Acetic Acid (catalyst): 2 drops
-
-
Procedure:
-
Setup: In a 20 mL microwave reaction vial equipped with a small magnetic stir bar, combine benzoylacetone, hydrazine hydrate, ethanol, and acetic acid.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate the mixture at 80°C (power will be modulated by the instrument to maintain temperature) for 10 minutes.
-
Cooling: After irradiation, the instrument will cool the vial to a safe handling temperature using compressed air.
-
Work-up & Isolation: Once cooled, pour the contents into 50 mL of ice-cold water. The product will precipitate out.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The resulting product is often of high purity, potentially negating the need for recrystallization.
-
Discussion: Choosing the Right Method
The evidence overwhelmingly supports MAOS as a superior method for the rapid, efficient, and high-yield synthesis of pyrazoles in a research and development setting.[22][23] The dramatic reduction in reaction time from hours to minutes accelerates the drug discovery process, allowing for faster generation of compound libraries for screening.[15][21] Furthermore, the cleaner reaction profiles simplify purification, saving time and reducing solvent waste.[5]
However, conventional heating is not obsolete. For very large-scale industrial production, the capital investment in large batch microwave reactors may be a consideration. Conventional reflux setups are readily available and scalable for multi-kilogram production runs where a longer reaction time is an acceptable trade-off for established infrastructure.
When to Choose MAOS:
-
Drug discovery and lead optimization (high-throughput synthesis).
-
Method development and reaction condition screening.
-
Syntheses where thermal degradation or side-product formation is a concern with prolonged heating.
-
Laboratories prioritizing "green chemistry" principles to reduce energy and solvent consumption.[14]
When to Consider Conventional Heating:
-
Large-scale, established industrial processes where capital cost is a primary driver.
-
Reactions involving non-polar reagents or solvents that do not couple efficiently with microwave energy.
-
Educational settings where the principles of classical synthesis are being taught.
Conclusion
Microwave-assisted synthesis represents a significant advancement over conventional methods for preparing pyrazole derivatives. It offers unparalleled speed, efficiency, and higher yields, making it an indispensable tool for the modern medicinal chemist.[17][18] By drastically shortening synthesis cycles, MAOS empowers researchers to accelerate the discovery of novel pyrazole-based therapeutics. While conventional heating retains its utility in specific large-scale applications, MAOS is the clear choice for innovation, efficiency, and sustainability in the laboratory.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eresearchco.com [eresearchco.com]
- 16. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
A Researcher's Guide to Validating the Antimicrobial Efficacy of Novel Pyrazole Compounds
In the global fight against antimicrobial resistance, the exploration of new chemical scaffolds is paramount. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of new pyrazole compounds. We will delve into the established methodologies, the rationale behind experimental choices, and how to objectively compare your findings against existing alternatives.
The Growing Promise of Pyrazoles in Antimicrobial Research
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are not new to the world of medicinal chemistry.[4] Their versatile structure has been a cornerstone in the development of various therapeutic agents.[5] Recent research has consistently highlighted their potential to combat a range of microbial pathogens, including multi-drug resistant strains.[6][7] Some studies have even pointed towards specific mechanisms of action, such as the inhibition of DNA gyrase, a crucial bacterial enzyme.[5][6] This makes the pyrazole nucleus a fertile ground for the discovery of next-generation antibiotics.
A Validated Workflow for Efficacy Testing
To ensure the scientific rigor and reproducibility of your findings, a standardized approach to antimicrobial susceptibility testing (AST) is crucial. The methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) are globally recognized as the gold standard.[8][9] The following workflow provides a robust framework for evaluating your novel pyrazole compounds.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde Derivatives
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Pyrazole derivatives, including the 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde scaffold, represent a promising class of heterocyclic compounds, with numerous reports highlighting their potential as anticancer agents.[1][2] A critical first step in evaluating these candidates is to accurately quantify their cytotoxic effects on relevant cell lines.
This guide provides a comparative analysis of the most relevant and widely adopted cytotoxicity assays for the initial screening and mechanistic evaluation of novel pyrazole derivatives. We will delve into the underlying principles of each method, provide field-proven experimental protocols, and offer insights to help you select the most appropriate assay for your research objectives, from high-throughput screening to detailed mechanism-of-action studies.
The Central Question: Choosing the Right Tool for the Job
Not all cytotoxicity assays are created equal. The choice of method is dictated by the specific question being asked. Are you performing a large-scale primary screen to identify hit compounds? Or are you investigating whether a lead compound induces a specific cell death pathway? The three main categories of assays address different cellular events: metabolic activity, membrane integrity, and apoptosis-specific markers.
Comparison of Core Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Pros | Cons | Best For |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in living cells.[3][4] | Cellular metabolic activity, which correlates with cell viability.[3] | Inexpensive, high-throughput, extensive literature support.[5][6] | Indirect measure of viability; can be affected by compound interference; requires a solubilization step. | Primary high-throughput screening of large compound libraries. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[7][8] | Cell lysis (necrosis or late apoptosis).[9] | Directly measures cell death; supernatant can be used, leaving cells for other assays. | Less sensitive for early apoptosis; background LDH in serum can be an issue. | Confirming membrane damage; quantifying necrosis. |
| Apoptosis Assays (e.g., Caspase-Glo® 3/7) | Detection of specific biochemical events of apoptosis, such as the activation of executioner caspases.[10][11] | Caspase-3 and -7 activity, key markers of apoptosis.[11] | High sensitivity; provides mechanistic insight; can distinguish apoptosis from necrosis.[12] | More expensive; may require specialized equipment (luminometer). | Elucidating the mechanism of cell death for lead compounds.[13] |
A Strategic Workflow for Cytotoxicity Profiling
For a comprehensive evaluation of novel pyrazole derivatives, a tiered approach is most effective. This workflow ensures that resources are used efficiently, starting with a broad screen and moving towards more detailed mechanistic studies for the most promising candidates.
Caption: A tiered workflow for screening and characterizing pyrazole derivatives.
This strategic funnel allows for the rapid identification of potent compounds via the MTT assay, followed by confirmation of true cytotoxic activity (as opposed to mere growth inhibition) with the LDH assay. Finally, a mechanistic apoptosis assay provides crucial insight into the compound's mode of action, a key differentiator for anticancer drug development.[12][13]
Visualizing the Cellular Events Measured
Different assays provide snapshots of different stages of cellular demise. Understanding what each assay measures is key to interpreting your data correctly.
Caption: Correlation between cellular state and assay signal output.
Experimental Protocols: A Step-by-Step Guide
The following protocols are optimized for a 96-well plate format, suitable for both initial screening and follow-up studies.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][14][15]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
Scientist's Note: Cell density is a critical parameter. Too few cells will yield a low signal; too many may lead to overgrowth and nutrient depletion, affecting viability independent of your compound.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into purple formazan crystals.[3][15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Scientist's Note: Ensure complete dissolution by mixing gently on an orbital shaker for 5-15 minutes. Incomplete solubilization is a common source of variability.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the activity of LDH released from the cytosol of damaged cells.[7][9]
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution).
-
Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up three types of controls:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO) only (measures spontaneous LDH release).
-
Maximum Release Control: Untreated cells lysed by adding Lysis Buffer 45 minutes before the end of incubation.
-
Culture Medium Background: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5-10 minutes to pellet any detached cells.[8]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[16]
-
Scientist's Note: Avoid disturbing the cell monolayer. Transferring cells can lead to falsely elevated LDH readings.
-
-
LDH Reaction: Add 50 µL of the LDH Assay Reagent to each well of the new plate. Mix gently.[16]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.[8][9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: First, subtract the culture medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[11]
Materials:
-
Cells and compounds prepared as in the MTT assay, preferably in an opaque-walled 96-well plate suitable for luminescence.
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Scientist's Note: The volume of added reagent should be equal to the volume of medium in the well. This single-addition step simplifies the protocol and reduces handling errors.
-
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity for compound-treated cells relative to the vehicle-treated control cells.
Concluding Remarks
The successful evaluation of this compound derivatives requires a thoughtful and multi-faceted approach to cytotoxicity testing. For initial large-scale screening, the MTT assay remains a cost-effective and reliable workhorse.[5][6] However, to validate hits and eliminate compounds that are merely cytostatic, the LDH assay provides a direct measure of cell death. Finally, for lead candidates, elucidating an apoptotic mechanism of action via a caspase assay is essential for advancing a compound in the anticancer drug discovery pipeline.[10][13] By employing this tiered strategy, researchers can generate robust, reproducible, and mechanistically insightful data, paving the way for the development of the next generation of pyrazole-based therapeutics.
References
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 12. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Silico Molecular Docking of Pyrazole-Based Inhibitors
This guide provides an in-depth technical comparison and workflow for conducting in-silico molecular docking studies of pyrazole-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the rationale behind key experimental choices, ensuring a robust and reproducible virtual screening cascade.
The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs.[1] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective inhibitors.[2] Pyrazole-based compounds have been successfully developed to target a wide range of proteins implicated in various diseases, most notably protein kinases and cyclooxygenases, which are critical in cancer and inflammation pathways.[3][4][5][6]
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool in the early stages of drug discovery.[7] It allows for the rapid screening of large compound libraries, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources.[7] This guide will compare three widely used docking programs and provide a detailed protocol for a typical docking study, using a pyrazole-based inhibitor as our model compound.
Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical first step that influences the accuracy and efficiency of a virtual screening campaign. Here, we compare three popular platforms: AutoDock Vina (open-source), Glide (commercial), and GOLD (commercial).
| Feature | AutoDock Vina | Glide (Schrödinger) | GOLD (CCDC) |
| Licensing | Open-Source (Free) | Commercial | Commercial |
| Scoring Function | Empirical scoring function | Multiple scoring functions (SP, XP)[8] | Multiple scoring functions (ChemPLP, GoldScore, ChemScore, ASP)[9] |
| Search Algorithm | Broyden-Fletcher-Goldfarb-Shanno (BFGS) | Hierarchical search with conformational sampling[8] | Genetic Algorithm[9][10] |
| Flexibility | Flexible ligand, rigid receptor (can be made flexible) | Flexible ligand, induced-fit docking for receptor flexibility[8] | Full ligand and partial protein flexibility[10][11] |
| Ease of Use | Command-line driven, requires more user expertise | User-friendly graphical interface (Maestro) | GUI available (Hermes), also accessible via Python API[9][10] |
| Strengths | Widely used, highly cited, cost-effective | High accuracy, well-validated for virtual screening | Excellent for handling protein flexibility and water molecules[9][11] |
| Considerations | Steeper learning curve for beginners | High cost | High cost |
Expert Insight: For academic labs and initial exploratory studies, AutoDock Vina offers a powerful, cost-effective solution.[12] For industry-level high-throughput screening and lead optimization where accuracy is paramount, commercial packages like Glide and GOLD are often preferred due to their refined scoring functions and advanced features for handling receptor flexibility.[8][11][12] The choice ultimately depends on the specific research question, available resources, and the user's computational expertise.
A Self-Validating Experimental Workflow for Molecular Docking
The following protocol outlines a robust and reproducible workflow for docking a pyrazole-based inhibitor to a target protein. This workflow incorporates self-validating steps to ensure the reliability of the generated results.
Workflow Overview
Caption: A comprehensive workflow for molecular docking studies.
Step-by-Step Methodology
1. Protein Structure Preparation
-
Objective: To obtain a high-quality, clean protein structure ready for docking.
-
Protocol:
-
Retrieve the protein structure: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB). Ideally, choose a high-resolution crystal structure with a co-crystallized ligand similar to your pyrazole series.
-
Prepare the protein: Use software like AutoDockTools, Schrödinger's Protein Preparation Wizard, or Chimera to:
-
-
Causality: A properly prepared protein structure is crucial for accurate docking. Missing atoms or incorrect protonation states can lead to erroneous binding predictions.[13]
2. Ligand Structure Preparation
-
Objective: To generate a low-energy 3D conformation of the pyrazole-based inhibitor.
-
Protocol:
-
Create a 2D sketch: Draw the 2D structure of your pyrazole inhibitor using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or LigPrep (Schrödinger) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Causality: Starting with a low-energy ligand conformation helps the docking algorithm to more efficiently search for the optimal binding pose.
3. Binding Site Definition
-
Objective: To define the specific region on the protein where the docking calculations will be performed.
-
Protocol:
-
Identify the active site: If a co-crystallized ligand is present, the binding site is readily identifiable. Otherwise, use binding site prediction tools or information from the literature.
-
Generate a grid box: Define a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
-
Causality: A well-defined grid box focuses the computational search on the relevant area of the protein, increasing the efficiency and accuracy of the docking process.
4. Protocol Validation: Redocking
-
Objective: To validate the chosen docking protocol's ability to reproduce the experimentally observed binding mode. This is a critical self-validating step.
-
Protocol:
-
Extract the co-crystallized ligand: Separate the co-crystallized ligand from the prepared protein structure.
-
Re-dock the ligand: Dock the extracted ligand back into the binding site using your chosen software and parameters.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
-
Trustworthiness: A successful redocking experiment, typically defined by an RMSD value of less than 2.0 Å, provides confidence that the docking protocol is reliable for your system.[15] If the RMSD is high, you may need to adjust the docking parameters or the size of the grid box.
5. Molecular Docking
-
Objective: To predict the binding poses and affinities of your pyrazole-based inhibitors.
-
Protocol:
-
Dock the pyrazole library: Dock your prepared library of pyrazole inhibitors into the defined binding site of the target protein.
-
Save the results: The docking program will generate multiple binding poses for each ligand, along with their corresponding binding scores (e.g., binding energy in kcal/mol).[16]
-
6. Pose Analysis and Scoring
-
Objective: To analyze the predicted binding poses and rank the inhibitors based on their scores and interactions.
-
Protocol:
-
Visualize the poses: Use a molecular visualization tool like PyMOL or Chimera to inspect the top-ranked poses for each ligand.
-
Analyze interactions: Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrazole inhibitor and the protein's active site residues.[2]
-
Rank the compounds: Rank the compounds based on their docking scores and the quality of their interactions with key residues. Lower docking scores generally indicate a higher predicted binding affinity.[16]
-
-
Expertise: While the docking score is a useful metric, a visual inspection of the binding pose and a thorough analysis of the interactions are essential for identifying the most promising candidates. A compound with a slightly worse score but with more favorable interactions with key catalytic residues may be a better candidate for further development.
7. Post-Docking Analysis: Molecular Dynamics (MD) Simulation
-
Objective: To assess the stability of the predicted protein-ligand complex over time.
-
Protocol:
-
Select top candidates: Choose the top-ranked pyrazole inhibitors based on the docking results.
-
Run MD simulations: Perform MD simulations on the protein-ligand complexes. This will simulate the dynamic behavior of the complex in a solvated environment.
-
Analyze stability: Analyze the trajectory of the MD simulation to assess the stability of the ligand's binding pose and the key interactions identified during the docking analysis.[15]
-
-
Authoritative Grounding: MD simulations provide a more rigorous assessment of the stability of the docked complex and can help to refine the binding mode predictions.[15] A ligand that remains stably bound in the active site throughout the simulation is a more credible candidate.
Data Presentation and Visualization
Signaling Pathway of a Common Pyrazole Inhibitor Target: Protein Kinase
Caption: Inhibition of a kinase cascade by a pyrazole-based inhibitor.
Conclusion
In-silico molecular docking is a powerful and cost-effective tool for the rational design and discovery of novel pyrazole-based inhibitors. By following a well-structured and self-validating workflow, researchers can confidently identify promising lead candidates for further experimental validation. The choice of docking software should be guided by the specific needs of the project, and a thorough analysis of the docking results, including post-docking validation with techniques like MD simulations, is crucial for success. This guide provides a framework for conducting high-quality molecular docking studies, enabling researchers to accelerate their drug discovery efforts.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. schrodinger.com [schrodinger.com]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. GOLD - Docs CSC [docs.csc.fi]
- 11. KBbox: Tools [kbbox.h-its.org]
- 12. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 13. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Antimicrobial Pyrazoles
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, rendering conventional antibiotics increasingly ineffective and propelling the scientific community towards the discovery of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide range of biological activities, including potent antimicrobial effects.[3][4][5][6] The clinical success of pyrazole-containing antibiotics like Cefoselis and Ceftolozane validates the potential of this heterocyclic core in combating bacterial infections.[1][7]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and validated protocols to inform the rational design of next-generation antimicrobial agents.
The Pyrazole Core: A Scaffold for Antimicrobial Design
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a versatile and metabolically stable foundation for chemical modification.[1][2] The specific placement and nature of substituents at the N1, C3, C4, and C5 positions are critical determinants of antimicrobial potency, spectrum of activity, and mechanism of action. Understanding these relationships is paramount for optimizing lead compounds.
Caption: Numbered positions of the core pyrazole scaffold available for substitution.
Decoding the Structure-Activity Relationship
The antimicrobial activity of pyrazole derivatives is profoundly influenced by the electronic and steric properties of their substituents. A systematic analysis reveals key trends that can guide synthetic efforts.
Key Substituent Effects:
-
N1-Position: Substitution at the N1-position is crucial. Often, bulky aromatic or heteroaromatic rings enhance activity. For instance, pyrazole-clubbed pyrimidine derivatives have shown a significant increase in potency against both MRSA and P. aeruginosa.[8]
-
C3-Position: The C3-position frequently accommodates aryl groups. Electron-donating groups on these aryl rings can increase the activity of certain pyrazole series.[3]
-
C4-Position: This position is a key site for modification. The introduction of hydrazone moieties (-C=N-NH-) at C4 has yielded compounds with remarkable antibacterial and antifungal activities, sometimes exceeding standard drugs like chloramphenicol.[3] Strong electron-withdrawing groups, such as NO2, at this position have also been shown to enhance antimicrobial effects.[9]
-
C5-Position: Substituents like methyl or phenyl groups at the C5-position are common. The nature of this group can modulate the lipophilicity and overall shape of the molecule, influencing its interaction with biological targets.
-
Hybrid Molecules: A highly successful strategy involves creating hybrid molecules by linking the pyrazole scaffold to other heterocyclic systems like thiazole, thiadiazine, or pyrazoline.[3][9][10] These hybrid structures can exhibit synergistic effects, leading to broad-spectrum activity. For example, pyrazole-thiazole hybrids containing a hydrazone moiety are potent antimicrobial agents.[1]
Caption: Key SAR principles for designing potent antimicrobial pyrazoles.
Comparative Antimicrobial Performance
Quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are essential for comparing the efficacy of different derivatives. The following tables summarize experimental data from various studies, highlighting the impact of specific structural modifications.
Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Key Structural Feature | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole Hydrazone | 4-(2-(p-tolyl)hydrazineylidene) | S. aureus | 62.5 | [3] |
| Pyrazole Hydrazone | 4-(2-(p-tolyl)hydrazineylidene) | C. albicans | 7.8 | [3] |
| Naphthyl-pyrazole Hydrazone | Naphthyl substitution | S. aureus | 0.78 - 1.56 | [1] |
| Aminoguanidine-pyrazole | 1,3-diphenyl pyrazole | E. coli | 1.0 | [1] |
| Pyrazole-Thiazole Hybrid | Imidazothiadiazole moiety | Multi-drug resistant strains | 0.25 | [11] |
| Pyrazoline Derivative | Ring-fused imide moiety | MRSA | 4.0 | [12][13] |
| Pyrano[2,3-c] Pyrazole | 4-(4-chlorophenyl) | K. pneumoniae | 6.25 |[14] |
Mechanism of Action: Targeting Bacterial Machinery
The efficacy of pyrazole derivatives often stems from their ability to inhibit essential bacterial enzymes that are absent or significantly different in eukaryotes, providing a basis for selective toxicity.
-
DNA Gyrase and Topoisomerase IV Inhibition : A primary mechanism for many pyrazole-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[5][15] By binding to this enzyme, they prevent the supercoiling and relaxation of DNA, which is critical for DNA replication and repair, ultimately leading to bacterial cell death.[1][7][14]
-
Dihydrofolate Reductase (DHFR) Inhibition : Some pyrazole hybrids have been identified as inhibitors of DHFR.[1][16] This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor essential for producing nucleotides and amino acids. Its inhibition halts bacterial growth.
Caption: Inhibition of DNA gyrase by pyrazole derivatives disrupts DNA replication.
Key Experimental Protocols
The discovery and validation of novel antimicrobial agents rely on robust and reproducible experimental workflows.
Protocol 1: Synthesis of Pyrazole Derivatives via Chalcone Cyclization
This protocol describes a common and effective method for synthesizing 1,3,5-trisubstituted pyrazoles, which involves the base-catalyzed condensation of an aldehyde and a ketone to form a chalcone, followed by cyclization with a hydrazine derivative.[17]
Step-by-Step Methodology:
-
Chalcone Synthesis:
-
Dissolve an appropriate aromatic ketone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of aqueous NaOH (40%) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid (the chalcone intermediate), wash with cold water, and dry. Recrystallize from ethanol if necessary.
-
-
Pyrazole Synthesis (Cyclization):
-
Reflux a mixture of the synthesized chalcone (5 mmol) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (5.5 mmol) in glacial acetic acid (15 mL) for 8-10 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid thoroughly with water to remove acid traces and dry it.
-
Purify the final pyrazole product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[3][16][17]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the gold standard quantitative method for assessing the in vitro antimicrobial activity of a compound.[12][18]
Caption: Workflow for the broth microdilution method for MIC determination.
Protocol 3: In Vitro Cytotoxicity Assessment using Resazurin Assay
Evaluating a compound's toxicity against mammalian cells is a critical step to determine its therapeutic potential and selectivity.[19][20][21]
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HEK-293 or MRC-5) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[1][22]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.[22]
-
Resazurin Addition: Add Resazurin solution to each well to a final concentration of ~0.01% and incubate for another 2-4 hours.[22]
-
Measurement: Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader. The fluorescence intensity is proportional to the number of viable, metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting viability against compound concentration.
Conclusion and Future Directions
The pyrazole scaffold is undeniably a rich source for the development of novel antimicrobial agents. The structure-activity relationship data clearly indicate that strategic modifications at the N1, C3, C4, and C5 positions, particularly through the creation of hydrazone and heterocyclic hybrids, can yield compounds with potent, broad-spectrum activity against clinically relevant pathogens, including multi-drug resistant strains.[1][2] The primary mechanisms of action appear to be the targeting of essential bacterial enzymes like DNA gyrase and DHFR, offering a degree of selectivity.[1][16]
Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads. In vivo efficacy studies and further exploration of mechanisms of action will be crucial to translate the in vitro promise of these compounds into clinically viable therapeutics. The versatility and established potential of the pyrazole core ensure it will remain a focal point in the urgent global quest for new antibiotics.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalytic Pyrazole Synthesis: A Comparative Analysis
Introduction: The Enduring Relevance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2][3] Its rigid structure and capacity for diverse functionalization have made it a "privileged scaffold," appearing in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and numerous other therapeutic agents.[4] The classical Knorr synthesis, developed in 1883, has been the traditional workhorse for creating this core structure.[1][5] However, it often suffers from limitations, including the need for harsh reaction conditions and a lack of regioselectivity, particularly with unsymmetrical dicarbonyl compounds.[6][7]
This has catalyzed a paradigm shift towards developing more efficient, selective, and sustainable catalytic methods. This guide offers an in-depth comparison of the primary catalytic strategies for pyrazole synthesis, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal synthetic route for their specific applications. We will dissect the performance of homogeneous, heterogeneous, and organocatalytic systems, grounding our analysis in mechanistic principles and comparative experimental data.
Comparative Analysis of Catalytic Systems
The choice of a catalyst is a critical decision in synthetic design, directly impacting yield, purity, cost, and environmental footprint. Here, we compare the dominant catalytic families employed in modern pyrazole synthesis.
Homogeneous Transition-Metal Catalysis
Homogeneous catalysts, typically soluble transition-metal complexes, offer high activity and selectivity due to their well-defined active sites.[8] However, their separation from the reaction mixture can be challenging and costly.[8][9]
-
Palladium- and Copper-Catalyzed Cycloadditions: Palladium and copper complexes are highly effective in catalyzing [3+2] cycloaddition reactions. For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a direct route to a wide range of pyrazole derivatives under mild conditions.[10] Similarly, palladium catalysis enables the coupling and annulation of substrates like N-tosyl-N-propargylhydrazine with aryl iodides, allowing for the construction of complex aryl-substituted pyrazoles.[11] These methods offer excellent regioselectivity, a significant advantage over traditional condensation approaches.
-
Mechanistic Insight: The catalytic cycle often involves the coordination of the metal to the substrates, facilitating key bond-forming steps (e.g., C-N or N-N bond formation) through processes like oxidative addition and reductive elimination.[12][13] This controlled, stepwise mechanism is the basis for the high selectivity observed.
Heterogeneous Catalysis: The Rise of Nanomaterials
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal and recycling—a key tenet of green chemistry.[2][9] Nanoparticle-based catalysts have become particularly prominent due to their high surface-area-to-volume ratio, which enhances catalytic activity.[14][15]
-
Metal Oxide Nanoparticles: Nano-ZnO and magnetic nanoparticles like Fe₃O₄ and SrFe₁₂O₁₉ have proven to be robust and efficient catalysts for multicomponent reactions (MCRs) to synthesize pyrazoles.[1][15][16] For example, Fe₃O₄/GO@melamine-ZnO nanocomposites have been used to catalyze the one-pot, four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate, achieving excellent yields (89-96%).[15] A significant advantage is their magnetic nature, allowing for easy separation and reuse for multiple cycles without a significant loss of activity.[15][17]
-
Supported Catalysts: Solid-supported acid catalysts like Amberlyst-70 (a sulfonic acid resin) provide an environmentally benign alternative for the condensation of 1,3-diketones with hydrazines.[1] These catalysts are non-toxic, thermally stable, and operate efficiently in aqueous media, further enhancing the green credentials of the synthesis.[1]
Organocatalysis: The Metal-Free Alternative
Organocatalysis avoids the use of potentially toxic and expensive transition metals, aligning with the principles of sustainable chemistry.[18][19] These reactions are often performed under mild, ambient conditions.
-
Amine-Catalyzed Reactions: Simple secondary amines have been shown to act as effective "green promoters" for the inverse-electron-demand [3+2] cycloaddition of carbonyl compounds and diazoacetates.[19][20] This method is operationally simple, proceeds at room temperature, and generates substituted pyrazoles with high regioselectivity.[20]
-
Chiral Phosphoric Acid Catalysis: For asymmetric synthesis, chiral organocatalysts are invaluable. Chiral phosphoric acids have been successfully employed in the atroposelective arylation of 3-aryl-5-aminopyrazoles with quinones, affording axially chiral pyrazole derivatives in high yields and enantioselectivities.[3] This demonstrates the power of organocatalysis in constructing complex, stereodefined molecules.
Data-Driven Performance Comparison
To provide a clear, objective comparison, the following table summarizes the performance of representative catalysts from each class. The data highlights the trade-offs between different approaches in terms of reaction conditions, efficiency, and catalyst reusability.
| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Catalyst Loading | Reusability | Reference |
| Heterogeneous | ||||||
| Fe₃O₄/GO@melamine-ZnO | 4-Component Condensation | Water, Room Temp, 1-15 min | 89 - 96 | Not specified | 8 cycles | [15] |
| Nano-ZnO | 4-Component Condensation | Water, 60-90 min | 82 - 94 | Not specified | Multiple cycles | [15] |
| Amberlyst-70 | Condensation | Water, Room Temp | High | Not specified | Yes | [1] |
| Nickel-based (Het.) | 3-Component Condensation | Ethanol, Room Temp, 3 h | Good to Excellent | 10 mol% | 7 cycles | [17] |
| Organocatalyst | ||||||
| Secondary Amines | [3+2] Cycloaddition | Room Temp | High | Not specified | Not applicable | [20] |
| Chiral Phosphoric Acid | Asymmetric Arylation | CH₂Cl₂, Room Temp, 0.5 h | Very Good | 5 mol% | Not applicable | [3] |
| Homogeneous | ||||||
| Silver (AgOTf) | Cyclization | Room Temp, 1 h | up to 99 | 1 mol% | No | [1] |
| Copper (Cu₂O) | [3+2] Cycloaddition | Base, Air | Good | Not specified | No | [10] |
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental workflow and the underlying catalytic cycle is crucial for successful implementation and optimization.
General Experimental Workflow
The diagram below illustrates a typical workflow for the synthesis of pyrazoles using a heterogeneous catalyst, emphasizing the ease of catalyst recovery.
Caption: General workflow for heterogeneous catalysis in pyrazole synthesis.
Simplified Catalytic Cycle
This diagram shows a plausible mechanism for a Lewis acid-catalyzed condensation of a 1,3-dicarbonyl compound and hydrazine, a common pathway for many heterogeneous and homogeneous systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Organocatalytic Route to Active Pyrazoles - ChemistryViews [chemistryviews.org]
- 20. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unambiguous Arbitrator: A Comparative Guide to the Structural Elucidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For the researcher, synthetic chemist, and drug development professional, the definitive structural confirmation of a novel chemical entity is paramount. The journey from a synthetic scheme to a well-characterized molecule with established biological activity hinges on the unequivocal determination of its three-dimensional architecture. This guide provides an in-depth, comparative analysis of the premier technique for this purpose—single-crystal X-ray crystallography—benchmarked against its powerful solution-state and gas-phase counterparts: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our subject of focus is the versatile heterocyclic building block, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound of significant interest in medicinal and materials chemistry.[1]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[2] By irradiating a well-ordered single crystal with X-rays, a diffraction pattern is generated that, when analyzed, reveals the electron density distribution within the crystal lattice. This allows for the direct determination of bond lengths, bond angles, and the absolute configuration of the molecule.
For 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, X-ray crystallography provides an unambiguous depiction of its solid-state conformation. The crystallographic data for this compound, available through the Cambridge Crystallographic Data Centre (CCDC), reveals key structural features.[2] For instance, the analysis of its crystal structure (CCDC Deposition Number: 270488) shows the planarity of the pyrazole and aldehyde moieties and the dihedral angle between the pyrazole and phenyl rings.[2][3] This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence the material's physical properties.[4]
Experimental Workflow: From Powder to Picture
The journey to a crystal structure is a meticulous process, demanding patience and precision. The causality behind each step is critical to obtaining a high-quality crystal suitable for diffraction.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a halogenated heterocyclic aromatic aldehyde. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as an irritant.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Due to its chlorinated aromatic structure, this compound falls under the category of halogenated organic waste, which necessitates specific disposal pathways to prevent the formation of persistent and toxic byproducts.
The Core Principle: Segregation and Professional Disposal
The cornerstone of safe disposal for this compound is proper waste segregation at the point of generation, followed by disposal through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
The rationale for this is twofold:
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have detrimental effects on aquatic life.[1]
-
Regulatory Compliance: National and international regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate specific disposal methods for hazardous wastes, including those containing halogens.[2][3]
The following workflow diagram illustrates the essential steps for proper disposal:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound from the laboratory bench to its final disposition.
Part A: In-Laboratory Waste Management
Step 1: Waste Identification and Minimization
-
Identification: At the point of generation, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be identified as hazardous halogenated organic waste.
-
Minimization: Employ practices to reduce the volume of waste generated. This includes ordering only the necessary amount of the chemical and reducing the scale of experiments where feasible.[2][3]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is directed to the correct disposal stream.[1][4]
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated personal protective equipment (PPE) such as gloves.
-
Contaminated lab supplies (e.g., weighing papers, pipette tips, chromatography plates).
-
Collect these materials in a designated, clearly labeled solid chemical waste container for halogenated organics .[1][4]
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., reaction mixtures, solutions in organic solvents).
-
Collect in a separate, sealed, and clearly labeled container for liquid halogenated organic waste .
-
Crucially, do not mix this waste with non-halogenated organic solvents , as this complicates and increases the cost of disposal.[4]
-
Step 3: Container Selection and Labeling
-
Container Compatibility: Use containers made of materials compatible with the waste. For organic solvents containing this compound, borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Ensure the container has a secure, leak-proof cap.[4]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Satellite Accumulation Area (SAA)
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[2][3]
-
This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks from the primary container.[5][6]
-
Segregate incompatible waste streams within the SAA using physical barriers or separate secondary containment.[1][5]
| Waste Type | Container | Labeling | Storage Location |
| Solid (contaminated gloves, etc.) | Lined, puncture-resistant container | "Hazardous Waste - Halogenated Organics" | Satellite Accumulation Area |
| Liquid (solutions in solvents) | Screw-capped glass or HDPE bottle | "Hazardous Waste - Halogenated Organics" | Satellite Accumulation Area with secondary containment |
Part B: Institutional and External Disposal Procedures
Step 5: Arranging for Professional Disposal
-
Once a waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[1]
-
Provide a detailed inventory of the waste container's contents to the EHS personnel.
Step 6: Transportation
-
The transportation of hazardous waste is regulated by the Department of Transportation (DOT) in the US and equivalent bodies internationally.[7][8][9]
-
Only trained personnel with the appropriate certifications should package and transport hazardous waste from the laboratory to the central accumulation facility or for off-site disposal.[8][9]
Step 7: Final Disposal Method - Incineration
-
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[10][11]
-
Scientific Rationale: Incineration at high temperatures (typically above 900°C) in a specially designed hazardous waste incinerator breaks down the molecule into simpler, less harmful components.[10][11] The chlorine is converted to hydrogen chloride (HCl), which is then removed from the flue gas by scrubbers.
-
Incomplete Combustion Risks: Improper or low-temperature incineration of chlorinated aromatic compounds can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins and dibenzofurans.[12][13] This underscores the critical importance of using a certified hazardous waste incineration facility.
Emergency Procedures for Spills
In the event of a spill of this compound, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.
-
Use Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials. Do not use combustible materials like paper towels to absorb spills of oxidizing materials.
-
Containment: Wearing appropriate PPE (gloves, safety goggles, lab coat), contain the spill with absorbent pads or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By adhering to the principles of waste minimization, proper segregation, secure containment, and professional disposal through high-temperature incineration, researchers can mitigate the risks to themselves, their colleagues, and the environment. This structured approach ensures that the pursuit of scientific advancement does not come at the cost of safety and environmental integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. actenviro.com [actenviro.com]
- 7. How to Ship Hazardous Waste Samples | Lion Technology [lion.com]
- 8. epa.gov [epa.gov]
- 9. eCFR :: 40 CFR Part 263 -- Standards Applicable to Transporters of Hazardous Waste [ecfr.gov]
- 10. d-nb.info [d-nb.info]
- 11. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flame retardant - Wikipedia [en.wikipedia.org]
- 13. Combustion By-Products and their Health Effects - Combustion Engineering and Global Health in the 21st Century: Issues and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS: 5499-67-2). Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
The primary known risks associated with close analogs of this compound fall under irritation.[1] The core structure, a halogenated pyrazole carbaldehyde, suggests a reactivity profile that necessitates caution.
-
Skin Irritation (Potential H315): Similar compounds are known to cause skin irritation.[1] Prolonged or repeated contact can lead to dermatitis. The chloro- and aldehyde functional groups can be reactive with biological macromolecules on the skin.
-
Serious Eye Irritation (Potential H319): This is a significant risk. Chemicals of this class can cause serious, potentially lasting, damage upon contact with the eyes.[1]
-
Respiratory Irritation (Potential H335): As a fine powder or aerosol, the compound may irritate the respiratory tract if inhaled.[1]
-
General Toxicity: Pyrazole derivatives are biologically active, a trait leveraged in pharmaceuticals and agrochemicals.[2] This inherent bioactivity demands that exposure be minimized to prevent unknown toxicological effects.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory. The following table summarizes the minimum required equipment for handling this compound.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and fine dust; a face shield protects the entire face from splashes during solution transfer or unexpected reactions. |
| Hands | Chemical-Resistant Nitrile or Neoprene Gloves | Prevents direct skin contact. Double-gloving is recommended when handling neat material or concentrated solutions to protect against undetected punctures. |
| Body | Flame-Resistant Laboratory Coat (FR-C) with tight-fitting cuffs | Protects skin and personal clothing from contamination. FR-C material is advised as a best practice when working with organic chemicals, even those not considered highly flammable. |
| Respiratory | Certified Chemical Fume Hood | Primary Engineering Control. All manipulations of the solid or its solutions must be performed within a functioning fume hood to prevent inhalation of dust or vapors. |
Operational Protocol: A Step-by-Step Handling Guide
Adherence to a strict, logical workflow is the cornerstone of safe chemical handling. This protocol is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Preparation & Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood before introducing the chemical.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a face shield is required for the procedure (e.g., transferring large volumes), have it ready.
Step 2: Handling the Compound
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to contain any dust. Use anti-static weigh paper or a tared container.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Keep the sash at the lowest practical height.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling & Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves (turning them inside out), then the face shield (if used), followed by goggles, and finally the lab coat.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Emergency Response & Disposal Plan
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Chemical Spill Workflow
In the event of a spill, a clear and logical response is critical. The following workflow should be adopted.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and any surplus solid chemical should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled container for halogenated organic waste.
-
Disposal Method: Engage a licensed professional waste disposal service to handle the final disposal, which will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and, most importantly, in the well-being of your research team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
